Amodiaquine
描述
属性
IUPAC Name |
4-[(7-chloroquinolin-4-yl)amino]-2-(diethylaminomethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O/c1-3-24(4-2)13-14-11-16(6-8-20(14)25)23-18-9-10-22-19-12-15(21)5-7-17(18)19/h5-12,25H,3-4,13H2,1-2H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVCDSSHSILBFBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2022597 | |
| Record name | Amodiaquine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Amodiaquine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014751 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
24.9 [ug/mL] (The mean of the results at pH 7.4), 8.80e-03 g/L | |
| Record name | SID50085969 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Amodiaquine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014751 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Crystals from absolute ethanol | |
CAS No. |
86-42-0 | |
| Record name | Amodiaquine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amodiaquine [USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086420 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amodiaquine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00613 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | amodiaquine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13453 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Amodiaquine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Amodiaquine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.518 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMODIAQUINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/220236ED28 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | AMODIAQUINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7457 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Amodiaquine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014751 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
206-208, 208 °C (decomposes), Yellow crystals from methanol. Melting point 243 °C. Slightly soluble in water and alcohol /Amodiaquine dihydrochloride hemihydrate/, 208 °C | |
| Record name | Amodiaquine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00613 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | AMODIAQUINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7457 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Amodiaquine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014751 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide on the Pharmacokinetics and Metabolism of Amodiaquine to Desethylamodiquine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic properties and metabolic pathways of the antimalarial drug amodiaquine, with a specific focus on its conversion to the active metabolite, desethylthis compound. This document synthesizes quantitative data from multiple studies, details relevant experimental protocols, and visualizes key processes to support research and development in this area.
Introduction
This compound (AQ) is a 4-aminoquinoline antimalarial agent widely used in combination therapies, particularly with artesunate, for the treatment of uncomplicated Plasmodium falciparum malaria. Following oral administration, this compound is rapidly absorbed and extensively metabolized in the liver to its principal and more slowly eliminated active metabolite, N-desethylthis compound (DEAQ). DEAQ is considered the main contributor to the overall antimalarial efficacy of this compound treatment due to its prolonged exposure in the body. Understanding the pharmacokinetics of both the parent drug and its active metabolite, as well as the enzymatic processes governing this metabolic conversion, is crucial for optimizing dosing regimens, predicting drug-drug interactions, and ensuring therapeutic efficacy and safety.
Pharmacokinetics of this compound and Desethylthis compound
The pharmacokinetic profiles of this compound and desethylthis compound have been characterized in various populations, including healthy volunteers and patients with malaria. Below are summarized pharmacokinetic parameters from representative studies.
Pharmacokinetic Parameters in Healthy Volunteers
The following table summarizes the pharmacokinetic parameters of this compound and desethylthis compound in healthy adult volunteers following a single oral dose.
| Parameter | This compound (AQ) | Desethylthis compound (DEAQ) | Reference |
| Cmax (ng/mL) | 30.5 (15.7–53.1) | 29.7 (15.3–59.3) | [1] |
| Tmax (h) | 1.5 (0.5-4.0) | 4.0 (2.0-24.0) | [2] |
| AUC₀-∞ (ng·h/mL) | 2,663 (1162 - 6063) | 142,435 (91,436 - 242,617) | [3] |
| t½ (h) | ~5 | 211 (mean) | [2][4] |
| CL/F (L/h) | 3,410 (mean) | - | [4] |
| Vd/F (L) | 39,200 (mean) | - | [4] |
Values are presented as mean or median (range or 95% CI) where available. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀-∞: Area under the plasma concentration-time curve from time zero to infinity; t½: Elimination half-life; CL/F: Apparent oral clearance; Vd/F: Apparent volume of distribution.
Pharmacokinetic Parameters in Patients with Uncomplicated Malaria
This table presents the pharmacokinetic parameters of this compound and desethylthis compound in adult patients with uncomplicated malaria.
| Parameter | This compound (AQ) | Desethylthis compound (DEAQ) | Reference |
| Cmax (ng/mL) | - | Higher in non-pregnant women | [5] |
| AUC₀-∞ (ng·h/mL) | Lower in malaria patients than healthy volunteers | - | [6] |
| t½ (h) | - | ~211 | [4] |
| CL/F (L/h) | 3,410 (mean) | - | [7] |
| Vd/F (L) | 39,200 (mean) | - | [7] |
Note: Direct comparison of pharmacokinetic parameters between healthy volunteers and malaria patients can be complex due to physiological changes associated with the disease state.
Metabolism of this compound to Desethylthis compound
The primary metabolic pathway for this compound is N-desethylation to form desethylthis compound. This biotransformation is predominantly mediated by the cytochrome P450 enzyme system in the liver.
Key Metabolizing Enzymes
In vitro studies using human liver microsomes (HLMs) and recombinant human cytochrome P450 isoforms have conclusively identified CYP2C8 as the main enzyme responsible for the N-desethylation of this compound.[8] While other isoforms like CYP1A1 and CYP1B1 may contribute to the formation of other minor metabolites, the conversion to the pharmacologically active desethylthis compound is primarily dependent on CYP2C8 activity.[8]
Enzyme Kinetic Parameters
The following table summarizes the Michaelis-Menten kinetic parameters for the formation of desethylthis compound from this compound in human liver microsomes and by recombinant CYP2C8.
| System | Km (μM) | Vmax (pmol/min/mg protein or pmol/min/pmol CYP) | CLint (μL/min/mg protein) | Reference |
| Human Liver Microsomes | 13.3 ± 1.9 | 1609 ± 73 | 120.6 | [9] |
| Recombinant CYP2C8 | - | - | - | |
| CYP2C82* | 3-fold higher Km | - | 6-fold lower intrinsic clearance | [10] |
Km: Michaelis constant; Vmax: Maximum reaction velocity; CLint: Intrinsic clearance.
Metabolic and Bioactivation Pathways
This compound undergoes several metabolic transformations. The major pathway is the N-desethylation to the active metabolite desethylthis compound. However, a secondary pathway involves the bioactivation of this compound to a reactive quinoneimine intermediate, which is implicated in the drug's potential for hepatotoxicity. Desethylthis compound can also be further metabolized to inactive bis-desethylthis compound.
References
- 1. oyc.co.jp [oyc.co.jp]
- 2. Pharmacokinetics and tolerability of artesunate and this compound alone and in combination in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Population pharmacokinetics of this compound and piperaquine in African pregnant women with uncomplicated Plasmodium falciparum infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics of this compound and Desethylthis compound in Pregnant and Postpartum Women with Plasmodium vivax Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. ClinPGx [clinpgx.org]
- 9. Characterization of human cytochrome P450 mediated bioactivation of this compound and its major metabolite N‐desethylthis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound metabolism is impaired by common polymorphisms in CYP2C8: implications for malaria treatment in Africa - PubMed [pubmed.ncbi.nlm.nih.gov]
Amodiaquine's Anti-inflammatory Properties and Mechanism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amodiaquine (AQ), a 4-aminoquinoline derivative historically used as an antimalarial agent, has demonstrated significant anti-inflammatory properties, suggesting its potential for repositioning in the treatment of various inflammatory disorders. This technical guide provides an in-depth review of the molecular mechanisms underlying this compound's anti-inflammatory effects, supported by quantitative data from preclinical studies. Key mechanisms include the suppression of T-cell proliferation and pro-inflammatory cytokine production, modulation of autophagy, and agonism of the nuclear receptor Nurr1. Detailed experimental protocols for investigating these properties are provided, along with visualizations of key signaling pathways and experimental workflows to facilitate further research and drug development efforts.
Core Anti-inflammatory Mechanisms of this compound
This compound exerts its anti-inflammatory effects through a multi-pronged approach, targeting key pathways in both the innate and adaptive immune systems.
Inhibition of T-Cell Proliferation and Th1 Cell Differentiation
A primary anti-inflammatory mechanism of this compound involves the suppression of T-cell-mediated immunity. Specifically, this compound inhibits the proliferation of T-cells and the differentiation of T helper 1 (Th1) cells, which are critical drivers of inflammation in numerous autoimmune and inflammatory diseases.[1][2][3]
This effect is primarily mediated through the upregulation of the cyclin-dependent kinase inhibitor p21.[1][2][3] this compound has been shown to increase the expression of p21 by activating p53 and by preventing p21 protein degradation.[2] The resulting accumulation of p21 in the nucleus leads to cell cycle arrest, thereby inhibiting the clonal expansion of activated T-cells.[1][2][3]
Furthermore, by suppressing the differentiation of IFN-γ-producing Th1 cells, this compound curtails a key source of pro-inflammatory signaling.[1][2][3]
Suppression of Pro-inflammatory Cytokine Production
This compound has been shown to dose-dependently suppress the production of several key pro-inflammatory cytokines. In various cellular models, this compound treatment has resulted in the reduced expression of interferon-gamma (IFN-γ), interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[1][4] This broad-spectrum inhibition of inflammatory mediators contributes significantly to its overall anti-inflammatory profile.
Modulation of Autophagy
Autophagy, a cellular process for degrading and recycling cellular components, has a complex and often context-dependent role in inflammation.[5][6] this compound has been identified as an inhibitor of autophagy, specifically by blocking autophagic-lysosomal function.[1][7] This blockade can interfere with the degradation of certain inflammatory signaling components, although the precise downstream consequences for inflammation are still under investigation.[7]
Nurr1 Agonism
This compound acts as an agonist for the nuclear receptor Nurr1 (also known as NR4A2).[4] Nurr1 is a key regulator of dopaminergic neuron development and function, and it also plays a role in modulating inflammation, particularly in the central nervous system. By binding to the ligand-binding domain of Nurr1, this compound can influence the transcription of genes involved in inflammatory pathways, contributing to its anti-inflammatory effects in models of neuroinflammation.[4]
Inhibition of Histamine N-methyltransferase
This compound is a potent inhibitor of histamine N-methyltransferase, an enzyme responsible for metabolizing histamine.[4] While primarily associated with allergic responses, histamine can also modulate inflammatory and immune responses. By inhibiting this enzyme, this compound may alter histamine signaling and contribute to its anti-inflammatory properties, although this mechanism is less well-characterized than its effects on T-cells and cytokines.
Quantitative Data on this compound's Anti-inflammatory Effects
The following tables summarize the quantitative data from key studies investigating the anti-inflammatory properties of this compound.
Table 1: In Vitro Effects of this compound on T-Cell Proliferation and Cytokine Production
| Cell Type | Treatment | Concentration | Effect | Reference |
| Murine CD4+ T-cells | This compound | 10 µM | Significant inhibition of T-cell proliferation | [1] |
| Murine CD4+ T-cells | This compound | Dose-dependent (lower than 10 µM) | Suppression of IFN-γ production | [1] |
| LPS-stimulated cells | This compound | 10-20 µM | Dose-dependent suppression of IL-1β, IL-6, TNF-α, and iNOS expression | [4] |
| DENV2-infected BHK-21 cells | This compound | EC50: 1.08 µM (infectivity), 7.41 µM (RNA replication) | Inhibition of DENV2 infectivity and replication | [8] |
Table 2: In Vivo Effects of this compound in Animal Models of Inflammation
| Animal Model | Treatment Regimen | Effect | Reference |
| Male ICR mice with intracerebral hemorrhage | 40 mg/kg daily for 3 days (intraperitoneal) | Diminished perihematomal activation of microglia/macrophages and astrocytes; suppressed mRNA expression of IL-1β, CCL2, and CXCL2; ameliorated motor dysfunction | [4] |
| Female C57BL/6 mice | This compound in food | Mild liver injury with delayed onset that resolved despite continued treatment | [9] |
| Wistar, BN, and Lewis rats | This compound for 5 weeks | Focal inflammation infiltrates in the liver | [10] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in this compound's anti-inflammatory actions.
Caption: this compound-mediated upregulation of p21 leading to inhibition of T-cell proliferation.
Caption: this compound's inhibition of pro-inflammatory cytokine production.
Experimental Workflows
The following diagrams outline typical experimental workflows for assessing this compound's anti-inflammatory properties.
Caption: Experimental workflow for measuring cytokine release by ELISA.
Caption: General workflow for Western blot analysis.
Detailed Experimental Protocols
Measurement of Cytokine Release by ELISA
This protocol is for quantifying the concentration of specific cytokines in cell culture supernatants.[11][12][13]
Materials:
-
Immune cells (e.g., peripheral blood mononuclear cells, macrophages, or T-cells)
-
Cell culture medium and supplements
-
Inflammatory stimulus (e.g., lipopolysaccharide [LPS])
-
This compound
-
ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6, IFN-γ)
-
96-well ELISA plates
-
Plate reader
Procedure:
-
Seed immune cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an appropriate inflammatory agent (e.g., LPS at 1 µg/mL) for a specified time (e.g., 6-24 hours). Include vehicle-treated and unstimulated controls.
-
Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Coating the ELISA plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Adding the collected supernatants and standards to the wells.
-
Incubating with a detection antibody.
-
Adding an enzyme conjugate (e.g., streptavidin-HRP).
-
Adding a substrate to produce a colorimetric reaction.
-
Stopping the reaction.
-
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.
Western Blot for NLRP3 Inflammasome Components
This protocol is for detecting the expression of proteins involved in the NLRP3 inflammasome pathway.[14][15][16][17]
Materials:
-
Cells capable of expressing the NLRP3 inflammasome (e.g., THP-1 monocytes, bone marrow-derived macrophages)
-
Cell culture medium and supplements
-
Priming agent (e.g., LPS)
-
NLRP3 inflammasome activator (e.g., ATP, nigericin)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against NLRP3, ASC, caspase-1, etc.
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of NLRP3 and pro-IL-1β.
-
Treat the cells with this compound for 1 hour.
-
Activate the NLRP3 inflammasome with an appropriate stimulus (e.g., ATP at 5 mM for 30 minutes).
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
Capture the image using an appropriate imaging system.
NF-κB Luciferase Reporter Assay
This assay measures the activity of the NF-κB transcription factor.[18][19][20][21][22]
Materials:
-
Host cell line (e.g., HEK293T, HeLa)
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
Cell culture medium and supplements
-
NF-κB activator (e.g., TNF-α)
-
This compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Co-transfect the host cells with the NF-κB luciferase reporter plasmid and the control plasmid.
-
Plate the transfected cells in a 96-well plate and allow them to recover.
-
Pre-treat the cells with this compound for 1 hour.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α at 10 ng/mL) for 6-8 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate reagents.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell viability.
-
Express the results as fold induction over the unstimulated control.
Conclusion
This compound exhibits a compelling and multifaceted anti-inflammatory profile, primarily through its inhibitory effects on T-cell proliferation and pro-inflammatory cytokine production. The underlying mechanisms, including the upregulation of p21, modulation of autophagy, and Nurr1 agonism, present multiple avenues for therapeutic intervention in inflammatory diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and its derivatives in the context of inflammation. Further investigation into the precise molecular interactions and the optimization of its anti-inflammatory properties while minimizing potential side effects will be crucial for its successful clinical translation.
References
- 1. Anti-inflammatory activity of chloroquine and this compound through p21-mediated suppression of T cell proliferation and Th1 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory activity of chloroquine and this compound through p21-mediated suppression of T cell proliferation and Th1 cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Modulation of Autophagy for Controlling Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Autophagy-Inflammation Interplay During Infection: Balancing Pathogen Clearance and Host Inflammation [frontiersin.org]
- 7. The antimalarial this compound causes autophagic-lysosomal and proliferative blockade sensitizing human melanoma cells to starvation- and chemotherapy-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, an antimalarial drug, inhibits dengue virus type 2 replication and infectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. 4.5. Cytokine Release Experiments [bio-protocol.org]
- 12. bdbiosciences.com [bdbiosciences.com]
- 13. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessment of NLRP3 Inflammasome Activation and NLRP3-NEK7 Complex Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. docs.abcam.com [docs.abcam.com]
- 16. The Standard Inflammasome Antibodies for Western Blotting - Bio-Connect [bio-connect.nl]
- 17. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 19. indigobiosciences.com [indigobiosciences.com]
- 20. Luciferase reporter assay for NF-kB activation automated by an open-source liquid handling platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. NFkB-luciferase reporter assay [bio-protocol.org]
Amodiaquine and its Analogs: A Structural-Activity Relationship Guide for Drug Development
Executive Summary
Amodiaquine (AQ), a 4-aminoquinoline antimalarial, has long been a cornerstone in the treatment of uncomplicated Plasmodium falciparum malaria, particularly in combination therapies.[1][2] Its utility, however, is hampered by issues of parasite resistance and dose-dependent toxicity.[2][3] This has spurred extensive research into the development of this compound analogs with improved efficacy against resistant strains, better safety profiles, and more favorable pharmacokinetic properties. This technical guide provides an in-depth analysis of the structural-activity relationships (SAR) of this compound and its derivatives, offering a comprehensive resource for researchers and drug developers. We will explore the core mechanism of action, key structural modifications that influence activity, mechanisms of resistance, and detailed experimental protocols for evaluation.
Mechanism of Action
The primary mechanism of action for this compound, like other 4-aminoquinolines, is the inhibition of heme detoxification in the malaria parasite.[1][4] After infecting a red blood cell, the parasite digests host hemoglobin within its acidic digestive vacuole (DV) to obtain essential amino acids.[2] This process releases large quantities of toxic free heme. The parasite protects itself by polymerizing the heme into an inert, crystalline pigment called hemozoin. This compound, a weak base, accumulates in the acidic DV and is thought to interfere with this detoxification process by binding to free heme, preventing its polymerization into hemozoin.[4] The resulting accumulation of the drug-heme complex and free heme leads to oxidative stress and disruption of membrane function, ultimately killing the parasite.[4][5]
Structural-Activity Relationship (SAR) Analysis
The this compound scaffold consists of a 7-chloro-4-aminoquinoline core linked to a 4'-hydroxy-3'-(diethylaminomethyl)aniline side chain. Modifications at each of these positions have been explored to enhance activity and circumvent resistance.
Key Structural Features for Activity:
-
7-Chloroquinoline Core: This moiety is essential for antimalarial activity, playing a crucial role in intercalating with heme.
-
4-Amino Linker: The linker connecting the quinoline core to the side chain is critical for proper orientation and binding.
-
Mannich Base Side Chain: The basic side chain is vital for the drug's accumulation in the acidic parasite digestive vacuole.
-
4'-Hydroxyl Group: SAR studies have shown that the phenolic hydroxyl group is important for potent activity against chloroquine-resistant (CQR) strains.[6] However, this group is also responsible for the metabolic formation of a toxic quinoneimine species.[6][7]
SAR of this compound Analogs
Numerous analogs have been synthesized to probe the SAR of this compound. Key modifications have focused on the side chain to improve potency and reduce toxicity.
-
Modification of the 4'-Hydroxyl Group: To address the toxicity associated with the 4'-hydroxyl group, which can be oxidized to a reactive quinoneimine metabolite, analogs have been synthesized where this group is shifted or replaced.[8] For instance, replacing the 4'-OH with various amino groups has yielded compounds with potent antimalarial activity in the low nanomolar range, demonstrating that the hydroxyl is not strictly essential for activity.[9] The compound isoquine, where the 3' and 4' substituents are interchanged, showed excellent in vivo activity and, crucially, does not undergo the bioactivation that leads to toxic metabolites.[7]
-
Modification of the 3'-Amino Group: Replacing the 3'-diethylamino function with a 3'-pyrrolidinamino group (amopyroquine derivatives) has also been explored.[9]
-
Introduction of a Piperazine Moiety: Molecular modeling studies suggest that introducing a piperazine moiety in the side chain can increase the antimalarial activity profile by enabling favorable conformational features for interaction with heme.[10][11]
The following tables summarize quantitative data for selected this compound analogs from various studies.
Table 1: In Vitro Antiplasmodial Activity of this compound Analogs
| Compound/Analog | Modification | P. falciparum Strain | IC₅₀ (µM) | Cytotoxicity (Cell Line) | IC₅₀ (µM) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|---|---|---|
| This compound (AQ) | Parent Drug | 3D7 (CQ-S) | 0.01 - 0.03 | COS-7 | >100 | >3333 | [12] |
| This compound (AQ) | Parent Drug | K1 (CQ-R) | 0.03 - 0.06 | COS-7 | >100 | >1667 | [12] |
| Compound 1b | Piperazine-based | 3D7 (CQ-S) | 0.328 | COS-7 | >100 | >304 | [12] |
| Compound 1b | Piperazine-based | K1 (CQ-R) | 0.622 | COS-7 | >100 | >160 | [12] |
| Compound 2b | Piperazine-based | 3D7 (CQ-S) | 0.401 | COS-7 | >100 | >249 | [12] |
| Compound 2b | Piperazine-based | K1 (CQ-R) | 0.699 | COS-7 | >100 | >143 | [12] |
| Isoquine (ISQ) | Isomer of AQ | K1 (CQ-R) | 0.006 | - | - | - | [7] |
| Compound 7d | 4'-amino substituted | 3D7 (CQ-S) | 0.007 | MRC5 | 11.2 | 1600 | [9] |
| Compound 7d | 4'-amino substituted | K1 (CQ-R) | 0.018 | MRC5 | 11.2 | 622 | [9] |
| Compound 8d | 4'-amino substituted | 3D7 (CQ-S) | 0.007 | MRC5 | 12.3 | 1757 | [9] |
| Compound 8d | 4'-amino substituted | K1 (CQ-R) | 0.015 | MRC5 | 12.3 | 820 |[9] |
CQ-S: Chloroquine-Sensitive; CQ-R: Chloroquine-Resistant; SI = Cytotoxicity IC₅₀ / Antiplasmodial IC₅₀
Table 2: In Vivo Suppressive Activity of this compound Analogs against P. berghei
| Compound | Dose (mg/kg/day) | % Suppression | Reference |
|---|---|---|---|
| Compound 1e | 75 | 97.65 | [13] |
| Compound 1f | 50 | 99.18 | [13] |
| Isoquine (ISQ) | 1.6 - 3.7 (ED₅₀) | 50 | [7] |
| this compound (AQ) | 7.4 - 7.9 (ED₅₀) | 50 |[7] |
Metabolism, Toxicity, and Resistance
Metabolic Pathway and Toxicity
This compound is rapidly metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C8, to its main active metabolite, desethylthis compound (DEAQ).[3] DEAQ is responsible for most of the antimalarial activity observed in vivo.[3] However, a secondary metabolic pathway leads to the oxidation of the 4'-hydroxyl group, forming an electrophilic and toxic this compound quinoneimine (AQQI) metabolite.[7] This reactive species can covalently bind to cellular macromolecules, particularly proteins, leading to idiosyncratic adverse reactions such as agranulocytosis and liver damage.[3][7] This toxicity profile has limited the use of this compound for long-term prophylaxis.[3]
References
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. Introducing New Antimalarial Analogues of Chloroquine and this compound: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. Isoquine and related this compound analogues: a new generation of improved 4-aminoquinoline antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and antimalarial activity of new analogues of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and antimalarial activity of new amino analogues of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of novel this compound analogs and evaluation of their in vitro and in vivo antimalarial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Pharmacodynamics of Amodiaquine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of amodiaquine, a 4-aminoquinoline antimalarial agent. The document delves into its mechanism of action, in vitro and in vivo activities, and the signaling pathways it modulates, presenting key quantitative data in a structured format and detailing experimental methodologies.
Introduction
This compound (AQ) is a crucial component in the global fight against malaria, primarily used in combination therapies to combat resistant strains of Plasmodium falciparum. Understanding its preclinical pharmacodynamic profile is essential for optimizing its therapeutic use and for the development of novel antimalarial agents. This guide summarizes the current knowledge of this compound's pharmacodynamics, focusing on its molecular targets, cellular effects, and in vivo efficacy.
Mechanism of Action
This compound's primary antimalarial activity stems from its interference with the parasite's detoxification of heme, a toxic byproduct of hemoglobin digestion. It is a prodrug that is rapidly metabolized in the liver by the cytochrome P450 enzyme CYP2C8 to its principal active metabolite, N-desethylamodiquine (DEAQ), which is responsible for most of the antimalarial effect[1][2]. The core mechanisms of action are multifaceted and include:
-
Inhibition of Heme Polymerization: Within the parasite's acidic food vacuole, this compound and DEAQ bind to ferriprotoporphyrin IX (heme), preventing its polymerization into inert hemozoin crystals. The accumulation of free heme leads to oxidative stress and parasite death[1].
-
Generation of Reactive Oxygen Species (ROS): The accumulation of toxic heme contributes to the generation of ROS, further damaging parasite membranes and other essential macromolecules[1].
-
Disruption of Nucleic Acid Synthesis: There is evidence to suggest that this compound can intercalate with the parasite's DNA, thereby inhibiting replication and transcription processes[1].
A diagrammatic representation of the metabolic activation and primary mechanism of action is provided below.
References
- 1. Apoptosis contributes to the cytotoxicity induced by this compound and its major metabolite N-desethylthis compound in hepatic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptosis contributes to the cytotoxicity induced by this compound and its major metabolite N-desethylthis compound in hepatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Amodiaquine's Disruption of the Parasitic Heme Detoxification Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the mechanism by which the antimalarial drug amodiaquine targets and disrupts the critical heme detoxification pathway in parasites, primarily focusing on Plasmodium falciparum, the deadliest species of malaria parasite.
The Parasite's Achilles' Heel: Heme Detoxification
During its intraerythrocytic stage, the malaria parasite digests vast quantities of host hemoglobin within its acidic food vacuole to obtain essential amino acids.[1][2] This process, however, liberates large amounts of free heme (ferriprotoporphyrin IX or FPIX), a highly toxic byproduct.[1][3] Free heme is capable of generating reactive oxygen species (ROS) and destabilizing membranes, which is lethal to the parasite.[1][3]
To survive this toxic onslaught, the parasite has evolved a crucial detoxification process: the polymerization of soluble, toxic heme into an insoluble, inert crystalline form known as hemozoin, or the "malaria pigment".[1][2] This biomineralization process is considered a unique and essential pathway for parasite survival, making it an attractive target for antimalarial drugs.[2][3] The formation of hemozoin is thought to be catalyzed by lipids or parasite-specific proteins like Histidine-Rich Protein II (HRP-II).[3]
References
Methodological & Application
Application Notes and Protocols: In Vitro Culture and Amodiaquine Susceptibility Testing of Plasmodium falciparum
Audience: Researchers, scientists, and drug development professionals.
Introduction
These application notes provide detailed protocols for the in vitro cultivation of Plasmodium falciparum and the subsequent determination of its susceptibility to the antimalarial drug amodiaquine. The methodologies described herein are fundamental for malaria research, enabling the screening of potential antimalarial compounds, monitoring of drug resistance, and investigating the parasite's basic biology. This compound, a 4-aminoquinoline compound, is a crucial component of several artemisinin-based combination therapies (ACTs) currently used for treating uncomplicated malaria.[1] Its primary mechanism of action involves interfering with the detoxification of heme within the parasite.[2] The parasite digests hemoglobin in the host's red blood cells, releasing toxic free heme. This compound is thought to bind to this free heme, preventing its polymerization into non-toxic hemozoin. This leads to an accumulation of the toxic heme-drug complex, which disrupts membrane function and ultimately leads to parasite death.[2][3]
In Vitro Culture of Plasmodium falciparum
The continuous in vitro culture of the erythrocytic stages of P. falciparum is a cornerstone of malaria research, first established by Trager and Jensen.[4][5][6] The following protocol is a standard method for maintaining asynchronous parasite cultures.
Materials and Reagents
-
Plasmodium falciparum strain (e.g., 3D7, K1)[4]
-
Human erythrocytes (blood group O+)
-
Complete Culture Medium (CCM):
-
RPMI-1640 medium with L-glutamine and HEPES buffer
-
10% heat-inactivated human serum or 0.5% Albumax II
-
25 µg/mL Gentamicin
-
-
5% Sorbitol solution
-
Gas mixture: 5% CO₂, 5% O₂, 90% N₂
-
Incubator at 37°C
-
Sterile culture flasks (25 cm² or 75 cm²)
-
Centrifuge
Protocol for Continuous Culture
-
Preparation of Complete Culture Medium (CCM): Aseptically combine RPMI-1640 medium with the appropriate amounts of human serum or Albumax II and gentamicin. Warm the medium to 37°C before use.
-
Washing Erythrocytes:
-
Centrifuge whole blood to pellet the erythrocytes. Remove the plasma and buffy coat.
-
Wash the erythrocytes three times with an equal volume of RPMI-1640 by centrifugation at 500 x g for 5 minutes.[7]
-
After the final wash, resuspend the erythrocyte pellet to a 50% hematocrit with CCM.
-
-
Initiating and Maintaining the Culture:
-
To initiate a culture, mix the desired volume of parasite stock with fresh erythrocytes and CCM to achieve a starting parasitemia of 0.5-1% and a final hematocrit of 5%.[7]
-
Place the culture flask in a 37°C incubator with the specified gas mixture.
-
Change the medium daily by gently aspirating the old medium and replacing it with fresh, pre-warmed CCM.[7]
-
-
Monitoring Parasitemia:
-
Prepare a thin blood smear from the culture daily.
-
Stain with Giemsa and determine the percentage of infected erythrocytes by light microscopy.
-
-
Splitting the Culture:
-
When the parasitemia reaches 5-8%, split the culture by adding fresh, uninfected erythrocytes and CCM to reduce the parasitemia back to 0.5-1%.[7]
-
Synchronization of Parasite Culture (Optional but Recommended for Assays)
Synchronization of the parasite culture to the ring stage is crucial for obtaining reproducible results in drug susceptibility assays. The sorbitol synchronization method is widely used.[5][6]
-
Centrifuge the asynchronous culture at 500 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 5 volumes of 5% sorbitol solution and incubate at room temperature for 10 minutes. This lyses the mature parasite stages (trophozoites and schizonts), leaving the ring-stage parasites intact.
-
Centrifuge the suspension, discard the sorbitol solution, and wash the erythrocyte pellet once with RPMI-1640.
-
Resuspend the pellet in fresh CCM and return to the incubator.
This compound Susceptibility Testing
Several methods are available for determining the in vitro susceptibility of P. falciparum to antimalarial drugs. The SYBR Green I-based fluorescence assay and the Histidine-Rich Protein 2 (HRP2)-based ELISA are two commonly employed techniques.[8][9][10][11][12][13][14][15] this compound is metabolized in the liver to its primary active metabolite, desethylthis compound (DEAQ), which is largely responsible for the antimalarial activity.[1] Therefore, susceptibility testing is often performed with DEAQ.
SYBR Green I-Based Fluorescence Assay
This assay measures parasite DNA content as an indicator of parasite growth.[8] SYBR Green I is a fluorescent dye that intercalates with double-stranded DNA.[16]
-
Synchronized ring-stage P. falciparum culture (1% parasitemia, 2% hematocrit)
-
This compound or Desethylthis compound (DEAQ)
-
96-well microtiter plates
-
SYBR Green I lysis buffer: 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5.[8]
-
SYBR Green I dye (10,000x stock in DMSO)
-
Fluorescence plate reader (485 nm excitation, 530 nm emission)[8]
-
Drug Plate Preparation:
-
Prepare serial dilutions of this compound or DEAQ in CCM.
-
Add 100 µL of each drug dilution to the appropriate wells of a 96-well plate. Include drug-free control wells.
-
-
Parasite Culture Addition:
-
Add 100 µL of the synchronized ring-stage parasite culture to each well.
-
-
Incubation:
-
Incubate the plate for 72 hours in a 37°C incubator with the appropriate gas mixture.
-
-
Lysis and Staining:
-
Prepare the SYBR Green I working solution by diluting the stock 1:5000 in lysis buffer.
-
After incubation, add 100 µL of the SYBR Green I working solution to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
-
Fluorescence Measurement:
-
Read the fluorescence intensity using a plate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.[8]
-
-
Data Analysis:
-
Calculate the 50% inhibitory concentration (IC₅₀) by fitting the fluorescence data to a sigmoidal dose-response curve using appropriate software.
-
HRP2-Based ELISA
This assay quantifies the amount of P. falciparum histidine-rich protein 2 (HRP2) produced during parasite growth.[9][11][13][15]
-
Synchronized ring-stage P. falciparum culture (0.05% parasitemia, 1.5% hematocrit)
-
This compound or Desethylthis compound (DEAQ)
-
96-well microtiter plates
-
HRP2 ELISA kit (commercial kits are available) or individual components (capture and detection antibodies, substrate)
-
Plate freezer (-20°C or -80°C)
-
ELISA plate reader
-
Drug Plate Preparation and Parasite Addition:
-
Follow steps 1 and 2 as described for the SYBR Green I assay, adjusting the initial parasitemia and hematocrit.
-
-
Incubation:
-
Incubate the plate for 72 hours.[11]
-
-
Plate Lysis:
-
Freeze the plate at -20°C or -80°C for at least 2 hours, followed by thawing to lyse the erythrocytes and release HRP2. Repeat the freeze-thaw cycle once.
-
-
HRP2 ELISA:
-
Perform the HRP2 ELISA according to the manufacturer's instructions. This typically involves:
-
Coating an ELISA plate with a capture antibody.
-
Adding the lysate from the drug plate and incubating.
-
Washing the plate and adding a detection antibody.
-
Adding a substrate to produce a colorimetric reaction.
-
Stopping the reaction and reading the absorbance at the appropriate wavelength.
-
-
-
Data Analysis:
-
Calculate the IC₅₀ value by fitting the absorbance data to a sigmoidal dose-response curve.
-
Data Presentation
The following tables summarize typical quantitative parameters for the described protocols.
Table 1: In Vitro Culture Parameters
| Parameter | Value | Reference |
| Initial Parasitemia | 0.5 - 1% | [7] |
| Maintenance Hematocrit | 5% | [7] |
| Culture Medium | RPMI-1640 + Serum/Albumax | [4][6] |
| Incubation Temperature | 37°C | [7] |
| Gas Mixture | 5% CO₂, 5% O₂, 90% N₂ |
Table 2: this compound Susceptibility Testing Parameters
| Parameter | SYBR Green I Assay | HRP2-ELISA | Reference |
| Initial Parasitemia | 1% | 0.05% | |
| Initial Hematocrit | 2% | 1.5% | [11] |
| Incubation Period | 72 hours | 72 hours | [11] |
| Detection Method | Fluorescence | Colorimetric (Absorbance) | |
| Analyte | Parasite DNA | HRP2 Protein | [8][11] |
Table 3: Reported In Vitro IC₅₀ Values for this compound and Desethylthis compound
| Compound | P. falciparum Strain(s) | IC₅₀ Range (nM) | Reference |
| This compound | Field Isolates (Madagascar) | Mean: 15.3 | [17] |
| This compound | Field Isolates (Senegal) | Mean: 12.0 | [18] |
| Desethylthis compound | 3D7 (sensitive) | 25 | [19] |
| Desethylthis compound | V1/S (resistant) | 97 | [19] |
| Desethylthis compound | Field Isolates (Cambodia) | Median: 174.5 | [20] |
Note: IC₅₀ values can vary significantly depending on the parasite strain, assay methodology, and laboratory conditions.
Visualizations
This compound's Proposed Mechanism of Action
Caption: Proposed mechanism of action of this compound in Plasmodium falciparum.
Experimental Workflow for this compound Susceptibility Testing
References
- 1. ClinPGx [clinpgx.org]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Improved Protocol for Continuous Culture of Plasmodium falciparum Reference Strains - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 5. In Vitro Culture of Plasmodium falciparum: Obtention of Synchronous Asexual Erythrocytic Stages [scirp.org]
- 6. Plasmodium falciparum in vitro continuous culture conditions: A comparison of parasite susceptibility and tolerance to anti-malarial drugs throughout the asexual intra-erythrocytic life cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iddo.org [iddo.org]
- 8. iddo.org [iddo.org]
- 9. Simple Histidine-Rich Protein 2 Double-Site Sandwich Enzyme-Linked Immunosorbent Assay for Use in Malaria Drug Sensitivity Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The SYBR Green I malaria drug sensitivity assay: performance in low parasitemia samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iddo.org [iddo.org]
- 12. journals.asm.org [journals.asm.org]
- 13. journals.asm.org [journals.asm.org]
- 14. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 15. db.cngb.org [db.cngb.org]
- 16. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro sensitivity of Plasmodium falciparum to this compound compared with other major antimalarials in Madagascar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In-vitro activity of pyronaridine and this compound against African isolates (Senegal) of Plasmodium falciparum in comparison with standard antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Clinical and In Vitro Resistance of Plasmodium falciparum to Artesunate-Amodiaquine in Cambodia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amodiaquine High-Throughput Screening Assays in Antimalarial Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing high-throughput screening (HTS) assays to identify and characterize novel antimalarial compounds targeting pathways affected by amodiaquine. This compound, a 4-aminoquinoline compound, and its active metabolite, N-desethylthis compound (DEAQ), are effective against certain chloroquine-resistant strains of Plasmodium falciparum. The primary mechanism of action for this class of drugs is the inhibition of hemozoin biocrystallization in the parasite's food vacuole.[1] This document outlines the core principles, experimental workflows, and specific protocols relevant to screening for compounds with similar mechanisms.
Mechanism of Action of this compound
This compound's antimalarial activity is primarily attributed to its ability to interfere with the detoxification of heme, a toxic byproduct of the parasite's digestion of hemoglobin.[1] Inside the acidic food vacuole of the parasite, this compound, like chloroquine, is thought to bind to free heme (ferriprotoporphyrin IX) and inhibit its polymerization into hemozoin, an inert crystalline pigment.[1][2][3] This leads to an accumulation of toxic heme, which can damage parasite membranes and lead to cell death. Additionally, this compound may exert its effects through the generation of reactive oxygen species and by disrupting the parasite's DNA and RNA synthesis.[1] Resistance to this compound has been linked to mutations in the P. falciparum chloroquine resistance transporter (PfCRT).
High-Throughput Screening Workflow for Antimalarial Discovery
A typical HTS cascade for discovering novel antimalarial compounds with a mechanism similar to this compound involves a series of sequential assays to identify, confirm, and characterize hit compounds. The workflow is designed to efficiently screen large compound libraries and progressively filter out false positives, non-potent compounds, and those with undesirable properties.
References
Application Notes: Amodiaquine Parasite Survival Assay (AQSA)
Introduction
The Amodiaquine Parasite Survival Assay (AQSA) is a specialized in vitro method designed to assess the susceptibility of Plasmodium falciparum parasites to this compound, a key component of several Artemisinin-based Combination Therapies (ACTs). This assay is critical for monitoring the emergence and spread of drug resistance in malaria-endemic regions. Unlike standard dose-response assays that determine the half-maximal inhibitory concentration (IC50), the AQSA measures the proportion of parasites that can survive a single, pharmacologically relevant concentration of mono-desethyl-amodiaquine, the active metabolite of this compound.
Principle of the Assay
The core principle of the AQSA involves exposing a highly synchronized population of early-stage (ring) parasites to a fixed concentration of mono-desethyl-amodiaquine for 48 hours. This duration mimics the drug exposure experienced during treatment. Following this exposure, the drug is removed, and the parasites are cultured for an additional 24 hours in a drug-free medium to allow for recovery and growth of any surviving parasites. The survival rate is then determined by comparing the final parasitemia of the drug-treated culture to that of an untreated control culture. A survival rate exceeding a validated threshold is indicative of a resistant phenotype.[1][2]
Applications
The AQSA is a vital tool for:
-
Clinical Resistance Surveillance: It provides a clinically relevant phenotype for this compound resistance, as survival rates have been shown to correlate with clinical treatment failures.[1][2]
-
Drug Efficacy Studies: Researchers can use the AQSA to evaluate the in vitro efficacy of this compound against various parasite strains and clinical isolates.
-
Molecular Resistance Studies: The assay helps in associating specific genetic markers with the this compound resistance phenotype.[2]
Data Summary: Key Parameters for AQSA
The following table summarizes the essential quantitative data for performing and interpreting the this compound Parasite Survival Assay.
| Parameter | Value | Description | Reference |
| Parasite Stage | 0-3 hour post-invasion rings | Tightly synchronized parasites are crucial for assay consistency. | [1][2] |
| Drug Used | Mono-desethyl-amodiaquine | The primary active metabolite of this compound. | [1][2] |
| Drug Concentration | 200 nM | A pharmacologically relevant concentration for the assay. | [1][3] |
| Drug Exposure Duration | 48 hours | The period during which parasites are incubated with the drug. | [1][2][3] |
| Drug-Free Incubation | 24 hours | A recovery period after drug removal to assess viability. | [1][2] |
| Total Assay Duration | 72 hours | The total time from initial drug exposure to final readout. | [1] |
| Readout Method | Microscopic Enumeration | Counting viable parasites on Giemsa-stained thin blood films. | [1] |
| Counting Target | ≥ 10,000 erythrocytes | A sufficient number of red blood cells must be counted for accuracy. | [1] |
| Resistance Threshold | ≥45% Parasite Survival | A clinically relevant cutoff predictive of treatment failure. | [1][2] |
Detailed Protocol for this compound Parasite Survival Assay (AQSA)
This protocol details the step-by-step methodology for conducting the AQSA using P. falciparum clinical isolates or laboratory-adapted strains.
I. Materials and Reagents
-
P. falciparum culture (clinical isolate or reference strain, e.g., 3D7 for susceptible control, 7G8 for resistant control)[2]
-
Human erythrocytes (O+), washed
-
Complete parasite culture medium (e.g., RPMI-1640 with L-glutamine, 25 mM HEPES, supplemented with human serum or Albumax)
-
Mono-desethyl-amodiaquine stock solution
-
96-well or 48-well culture plates[3]
-
Giemsa stain[4]
-
Methanol (for fixing slides)
-
Microscope slides
-
Incubator with a controlled gas environment (5% CO₂, 5% O₂, 90% N₂) at 37°C[3]
-
Microscope with 100x oil immersion objective
II. Parasite Culture and Synchronization
-
Maintain Parasite Culture: Maintain continuous in vitro cultures of P. falciparum using standard methods.[5]
-
Synchronize Parasites: Tightly synchronize the parasite culture to the ring stage. Methods such as sorbitol or Percoll gradient centrifugation can be used to enrich for 0-3 hour post-invasion rings. This step is critical for assay reproducibility.
III. Experimental Workflow
Caption: Workflow diagram of the this compound Parasite Survival Assay (AQSA).
IV. Assay Procedure
-
Plate Preparation:
-
Prepare a working solution of 200 nM mono-desethyl-amodiaquine in complete culture medium.
-
Dispense the drug-containing medium into the designated wells of a culture plate.
-
Dispense complete culture medium without the drug into the control wells.
-
Include wells for both this compound-susceptible and this compound-resistant control strains.[2]
-
-
Drug Exposure (Time 0h to 48h):
-
Adjust the synchronized ring-stage parasite culture to a starting parasitemia of approximately 0.5-1% at a 2% hematocrit.
-
Add the parasite inoculum to all wells (drug-treated and control).
-
Place the plate in a modular incubation chamber, gas with the appropriate mixture (5% CO₂, 5% O₂, 90% N₂), and incubate at 37°C for 48 hours.[3]
-
-
Drug Removal and Recovery (Time 48h to 72h):
-
At 48 hours, remove the plate from the incubator.
-
Carefully aspirate the medium from all wells.
-
Wash the erythrocytes twice with pre-warmed, drug-free complete culture medium to remove all traces of mono-desethyl-amodiaquine.
-
After the final wash, resuspend the cells in fresh, drug-free complete culture medium.
-
Return the plate to the gassed incubator and incubate for an additional 24 hours.
-
V. Readout and Data Analysis
-
Slide Preparation (Time 72h):
-
At the 72-hour time point, harvest the cells from each well.
-
Prepare thin blood smears on labeled microscope slides.
-
Allow the smears to air-dry completely.
-
Fix the thin smears with absolute methanol.
-
Stain the slides with a freshly prepared Giemsa solution (e.g., 10% Giemsa for 10-15 minutes).[4]
-
-
Microscopic Analysis:
-
Examine the stained slides under a microscope using a 100x oil immersion lens.
-
For each well (treated and control), count the number of viable asexual parasites (trophozoites and schizonts) per at least 10,000 erythrocytes.[1] Do not count non-viable "pyknotic" forms.
-
Calculate the final parasitemia for each well.
-
-
Calculation of Parasite Survival:
-
Calculate the parasite survival rate (%) using the following formula:
% Parasite Survival = (Final Parasitemia of Treated Sample / Final Parasitemia of Untreated Control) x 100
-
Validate the assay run by checking the results of the control strains. The susceptible strain (e.g., 3D7) should have a survival rate near 0%, while the resistant strain (e.g., 7G8) should show significant survival.[1]
-
-
Interpretation:
References
- 1. Clinical and In Vitro Resistance of Plasmodium falciparum to Artesunate-Amodiaquine in Cambodia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. In vitro antimalarial susceptibility profile of Plasmodium falciparum isolates in the BEI Resources repository - PMC [pmc.ncbi.nlm.nih.gov]
- 4. who.int [who.int]
- 5. Cultivation of Asexual Intraerythrocytic Stages of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
Amodiaquine in Combination Therapy for Uncomplicated Malaria: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of amodiaquine in combination therapy for the treatment of uncomplicated Plasmodium falciparum malaria. The information compiled herein is intended to support research, clinical trial design, and drug development efforts.
Introduction to this compound Combination Therapies
This compound (AQ) is a 4-aminoquinoline antimalarial drug, structurally related to chloroquine.[1][2] It has been a cornerstone in the treatment of malaria, particularly in Africa, and is primarily used in combination with other antimalarials to enhance efficacy and curb the development of drug resistance.[1] The World Health Organization (WHO) recommends artemisinin-based combination therapies (ACTs) as the first-line treatment for uncomplicated P. falciparum malaria, and several this compound-containing combinations are pivotal in these recommendations.[3]
The primary rationale for using this compound in combination therapy is to partner it with a rapidly acting artemisinin derivative, such as artesunate, or with another long-acting drug with a different mechanism of action, like sulfadoxine-pyrimethamine.[1][2][4] The artemisinin component rapidly clears the bulk of the parasites, while the longer-acting partner drug, this compound, eliminates the remaining parasites, providing a longer period of post-treatment prophylaxis.[4]
Mechanism of Action and Resistance
This compound's primary mechanism of action involves interfering with the detoxification of heme within the malaria parasite.[5] During its lifecycle in red blood cells, the parasite digests hemoglobin, releasing toxic free heme.[5] this compound is believed to bind to this free heme, preventing its polymerization into non-toxic hemozoin.[5] The accumulation of the heme-amodiaquine complex leads to oxidative stress and damage to parasite membranes, ultimately causing parasite death.[5] Additionally, this compound may disrupt the parasite's DNA and RNA synthesis.[5]
Artesunate, a common partner drug, is a prodrug that is rapidly converted to its active metabolite, dihydroartemisinin (DHA).[6] DHA's endoperoxide bridge is thought to generate reactive oxygen species (ROS) within the parasite, leading to oxidative stress and alkylation of parasite proteins.[6] The dual mechanisms of action of artesunate and this compound create a synergistic effect, enhancing parasite clearance and reducing the likelihood of resistance emergence.[5]
Resistance to this compound is a growing concern and is often associated with mutations in the Plasmodium falciparum chloroquine resistance transporter (pfcrt) and multidrug resistance gene 1 (pfmdr1).[5][7][8] Specific haplotypes in these genes can reduce the accumulation of this compound within the parasite's digestive vacuole, diminishing its efficacy.[7]
Key this compound Combination Therapies and Efficacy
Several this compound-based combination therapies have been evaluated in clinical trials for the treatment of uncomplicated P. falciparum malaria. The most prominent are Artesunate-Amodiaquine (AS-AQ) and this compound-Sulfadoxine-Pyrimethamine (AQ-SP).
Artesunate-Amodiaquine (AS-AQ)
AS-AQ is a widely recommended ACT. It is available as a fixed-dose combination (FDC), which improves adherence and prevents monotherapy with either component.[9][10]
| Study Reference | Patient Population | Treatment Arms | Day 28 PCR-Corrected Cure Rate (Per Protocol) | Key Findings |
| Sirima et al. | Children (6 months - 5 years) in Burkina Faso | Fixed-dose AS/AQ vs. Loose AS+AQ | 92.1% (Fixed-dose) vs. 92.1% (Loose) | Fixed-dose combination was non-inferior to the loose combination and was well-tolerated.[9] |
| Ndiaye et al. | Patients (≥6 months) in India | Fixed-dose AS-AQ vs. AQ monotherapy | 97.47% (AS-AQ) vs. 88.30% (AQ) | Fixed-dose AS-AQ was highly efficacious and safe.[11] |
| Espie et al. | Children (6-59 months) in DR Congo | Fixed-dose AS-AQ vs. Artemether-Lumefantrine (AL) | 98.3% (AS-AQ) vs. 99.1% (AL) | Both AS-AQ and AL were highly effective first-line treatments.[12] |
This compound-Sulfadoxine-Pyrimethamine (AQ-SP)
AQ-SP has been considered as an alternative to ACTs in some regions, particularly where resistance to older antimalarials is less prevalent.[13]
| Study Reference | Patient Population | Treatment Arms | Day 14 Clinical Failure Rate | Day 14 Parasitological Failure Rate | Key Findings |
| Dorsey et al. | Patients in Kampala, Uganda | AQ-SP vs. SP vs. AQ | 3% (AQ-SP) | 10% (AQ-SP) | AQ-SP was the most effective of the three regimens.[14] |
| Sagara et al. | Patients (≥6 months) in Burkina Faso | AQ-SP vs. AL vs. Dihydroartemisinin-Piperaquine | Not directly reported as failure rate, but AQ-SP was highly efficacious. | Not directly reported as failure rate. | AQ-SP and dihydroartemisinin-piperaquine were more efficacious than artemether-lumefantrine in preventing recurrent malaria.[13] |
Pharmacokinetics of this compound
This compound is a prodrug that is rapidly and extensively metabolized in the liver by the cytochrome P450 enzyme CYP2C8 to its primary active metabolite, desethylthis compound (DEAQ).[1][15][16] DEAQ is responsible for most of the antimalarial activity due to its longer elimination half-life compared to the parent drug.[4][15]
| Parameter | This compound (AQ) | Desethylthis compound (DEAQ) | Reference |
| Absorption | Rapidly absorbed after oral administration | Formed via metabolism of AQ | [4][16] |
| Metabolism | Extensively metabolized by CYP2C8 | [1][16] | |
| Elimination Half-life | ~5 hours | 6 - 18 days | [4] |
| Apparent Clearance | 3,410 L/h | Slower clearance than AQ | [17] |
| Apparent Volume of Distribution | 39,200 L | [17] |
Experimental Protocols
The following sections outline generalized protocols based on methodologies reported in clinical trials of this compound combination therapies.
Generalized Clinical Trial Protocol for Uncomplicated Malaria
Objective: To assess the efficacy and safety of an this compound-based combination therapy for the treatment of uncomplicated P. falciparum malaria.
Study Design: A randomized, open-label or blinded, controlled clinical trial.
Inclusion Criteria:
-
Age within a specified range (e.g., 6 months to 60 years).
-
Fever or history of fever in the preceding 24 hours.
-
Microscopically confirmed P. falciparum monoinfection with a parasite density within a specified range.
-
Informed consent from the patient or guardian.
Exclusion Criteria:
-
Signs and symptoms of severe malaria.
-
Presence of other severe diseases.
-
Known hypersensitivity to the study drugs.
-
Treatment with another antimalarial within a specified timeframe.
-
Pregnancy (depending on the specific protocol and drug).
Treatment Administration:
-
The investigational drug (e.g., fixed-dose AS-AQ) is administered according to a weight-based or age-based dosing schedule.[18]
-
Treatment is typically given once daily for three days.[18]
-
Administration of the first dose is often supervised to observe for immediate adverse events, such as vomiting.[19] If a patient vomits within 30 minutes of administration, the full dose is re-administered.[18]
Follow-up and Endpoints:
-
Patients are followed up at scheduled intervals (e.g., days 1, 2, 3, 7, 14, 28, and 42).
-
Primary Endpoint: PCR-corrected parasitological cure rate at Day 28 or Day 42. This distinguishes between recrudescence (treatment failure) and new infection.
-
Secondary Endpoints:
-
Parasite clearance time.
-
Fever clearance time.
-
Incidence of adverse events.
-
Gametocyte carriage.
-
Laboratory Procedures:
-
Microscopy: Giemsa-stained thick and thin blood smears are prepared at each follow-up visit to determine parasite density.
-
PCR Genotyping: Used to distinguish recrudescent parasites from new infections in cases of treatment failure after day 7.
-
Safety Monitoring: Hematology and clinical chemistry parameters are monitored to assess for drug-related toxicity, with particular attention to neutropenia and liver function.
In Vitro this compound Susceptibility Testing
Objective: To determine the in vitro susceptibility of P. falciparum isolates to this compound and its active metabolite, desethylthis compound.
Principle: The assay measures the inhibition of parasite growth in the presence of serial dilutions of the drug.
Protocol Outline (based on [3H]-hypoxanthine incorporation assay):
-
Isolate Collection and Culture: Collect blood from patients with P. falciparum malaria. Establish short-term in vitro cultures of the parasites.
-
Drug Preparation: Prepare serial dilutions of mono-desethyl-amodiaquine in culture medium.
-
Drug Exposure: Synchronize parasite cultures to the ring stage. Expose the parasites to the different drug concentrations in a 96-well plate.
-
Growth Measurement: After a 48-hour incubation, add [3H]-hypoxanthine to the wells and incubate for a further 24 hours. Parasite DNA synthesis will incorporate the radiolabel.
-
Data Analysis: Harvest the parasites and measure the incorporated radioactivity using a scintillation counter. Calculate the 50% inhibitory concentration (IC50), which is the drug concentration that inhibits parasite growth by 50% compared to the drug-free control.
Safety and Tolerability
This compound-containing combination therapies are generally well-tolerated.[9] Common adverse events are typically mild to moderate and may include:
Rare but serious adverse effects, such as agranulocytosis and hepatitis, have been associated with long-term prophylactic use of this compound and are a contraindication for its use in prophylaxis.[16][21] While the risk is lower with short-course treatment, monitoring for signs of hepatotoxicity and neutropenia is prudent, especially with repeated treatments.[21]
Future Directions: Triple Artemisinin-Based Combination Therapies (TACTs)
To combat the threat of artemisinin and partner drug resistance, triple artemisinin-based combination therapies (TACTs) are being investigated. One such combination under evaluation is artemether-lumefantrine plus this compound.[22][23] The rationale is that a triple combination could further enhance efficacy and delay the emergence of resistance.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Artemisinin-Based Combination Treatment of Falciparum Malaria - Defining and Defeating the Intolerable Burden of Malaria III: Progress and Perspectives - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Artemisinin - Wikipedia [en.wikipedia.org]
- 4. Pharmacokinetics and tolerability of artesunate and this compound alone and in combination in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 6. Artesunate - Wikipedia [en.wikipedia.org]
- 7. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Resistance in Plasmodium falciparum Malaria in Afghanistan Is Associated with the pfcrt SVMNT Allele at Codons 72 to 76 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The efficacy and safety of a new fixed-dose combination of this compound and artesunate in young African children with acute uncomplicated Plasmodium falciparum. — Centre for Tropical Medicine and Global Health [tropicalmedicine.ox.ac.uk]
- 10. Artesunate/amodiaquine - Wikipedia [en.wikipedia.org]
- 11. Artesunate-amodiaquine fixed dose combination for the treatment of Plasmodium falciparum malaria in India - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy of fixed-dose combination artesunate-amodiaquine versus artemether-lumefantrine for uncomplicated childhood Plasmodium falciparum malaria in Democratic Republic of Congo: a randomized non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. This compound, sulfadoxine/pyrimethamine, and combination therapy for treatment of uncomplicated falciparum malaria in Kampala, Uganda: a randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. ClinPGx [clinpgx.org]
- 17. Population pharmacokinetics and pharmacodynamic considerations of this compound and desethylthis compound in Kenyan adults with uncomplicated malaria receiving artesunate-amodiaquine combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ARTESUNATE/AMODIAQUINE = AS/AQ oral | MSF Medical Guidelines [medicalguidelines.msf.org]
- 19. Artesunate – this compound combination therapy for falciparum malaria in young Gabonese children - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound = AQ oral | MSF Medical Guidelines [medicalguidelines.msf.org]
- 21. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 22. Phase 3 clinical trial started for the first malaria treatment combining three drugs | Medicines for Malaria Venture [mmv.org]
- 23. Triple therapy with artemether-lumefantrine plus this compound versus artemether-lumefantrine alone for artemisinin-resistant, uncomplicated falciparum malaria: an open-label, randomised, multicentre trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Beta-Hematin Formation Assay for Amodiaquine Activity Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The detoxification of heme, released during the digestion of hemoglobin by the malaria parasite Plasmodium falciparum, into an insoluble crystalline form called hemozoin is a critical process for parasite survival. This pathway is a well-established target for antimalarial drugs, including 4-aminoquinolines like amodiaquine. These drugs are thought to act by inhibiting the formation of hemozoin, leading to the accumulation of toxic free heme within the parasite. The in vitro beta-hematin formation assay provides a robust and reliable method to screen for and characterize compounds that inhibit this vital detoxification process. Beta-hematin is the synthetic analogue of hemozoin, and its formation can be induced under specific laboratory conditions.[1][2][3][4][5] This document provides detailed protocols for the beta-hematin formation assay to assess the activity of this compound and other potential antimalarial agents.
Mechanism of Action of this compound
This compound, a 4-aminoquinoline antimalarial, exerts its parasiticidal effect by interfering with the heme detoxification pathway. Inside the parasite's acidic food vacuole, this compound is believed to bind to ferriprotoporphyrin IX (heme), preventing its polymerization into non-toxic beta-hematin crystals.[6][7] This inhibition leads to an accumulation of free heme, which is toxic to the parasite through the generation of reactive oxygen species and damage to cellular membranes.[6][8] The beta-hematin formation assay serves as a direct measure of a compound's ability to disrupt this crucial detoxification process.[5]
Experimental Protocols
Several variations of the beta-hematin formation assay have been developed. The choice of method may depend on the specific experimental goals, available resources, and desired throughput. Below are detailed protocols for two commonly used methods: the Nonidet P-40 (NP-40) mediated assay and the neutral lipid-mediated assay.
Protocol 1: NP-40 Mediated Beta-Hematin Formation Assay
This method utilizes the non-ionic detergent NP-40 to catalyze the formation of beta-hematin and is well-suited for high-throughput screening.[1][9]
Materials:
-
Hemin chloride
-
Dimethyl sulfoxide (DMSO)
-
Nonidet P-40 (NP-40)
-
Sodium acetate buffer (2 M, pH 4.9)
-
This compound dihydrochloride dihydrate
-
Acetone
-
Pyridine
-
HEPES buffer (200 mM, pH 7.4)
-
96-well or 384-well microtiter plates
-
Plate shaker
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Reagents:
-
Hemin Stock Solution (25 mM): Dissolve hemin chloride in DMSO. Sonicate for 1 minute to ensure complete dissolution and filter through a 0.22 µm filter.[1]
-
NP-40 Stock Solution (348 µM): Prepare in deionized water.[1]
-
This compound Stock Solution: Prepare a stock solution of this compound in DMSO or an appropriate solvent. Further dilutions should be made to achieve the desired final concentrations.
-
Pyridine Solution (50%): Prepare a solution containing 50% pyridine, 20% acetone, and 200 mM HEPES (pH 7.4) in water.[1]
-
-
Assay Setup (384-well plate format):
-
Add 20 µL of deionized water to each well.[1]
-
Add 5 µL of the 348 µM NP-40 stock solution.[1]
-
Add the desired volume of this compound solution or vehicle control (e.g., DMSO).
-
Add 7 µL of acetone.[1]
-
Initiate the reaction by adding 25 µL of a freshly prepared heme suspension (228 µM in 2 M acetate buffer, pH 4.9).[1]
-
-
Incubation:
-
Seal the plate and incubate at 37°C for 6 hours with continuous shaking (e.g., 45 rpm).[1]
-
-
Detection:
-
Data Analysis:
-
The percentage inhibition of beta-hematin formation is calculated using the following formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of negative control)] x 100
-
The IC50 value (the concentration of this compound that inhibits 50% of beta-hematin formation) can be determined by plotting the percentage inhibition against the logarithm of the drug concentration and fitting the data to a dose-response curve.
-
Protocol 2: Neutral Lipid-Mediated Beta-Hematin Formation Assay
This method utilizes a blend of neutral lipids, which may more closely mimic the physiological environment of the parasite's digestive vacuole.[10]
Materials:
-
Hemin chloride
-
DMSO
-
Neutral lipid blend (e.g., 1-stearoyl-rac-glycerol, 1,2-dipalmitoyl-rac-glycerol, 1,2-dioleoyl-rac-glycerol, 1,3-dilinoleoyl-rac-glycerol, and 3-palmitoyl-sn-glycerol)
-
Ethanol
-
Ammonium acetate buffer (0.2 M, pH 4.9)
-
This compound dihydrochloride dihydrate
-
Sodium hydroxide (NaOH, 0.1 M)
-
96-well microtiter plates
-
Plate shaker
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Reagents:
-
Assay Setup (96-well plate format):
-
Prepare a hematin working solution (222.2 µM) by adding 177.8 µL of the 25 mM hemin stock to 20 mL of 0.2 M ammonium acetate buffer (pH 4.9).[10]
-
In each well, combine the following to achieve the final concentrations in the desired total volume:
-
100 µM hematin
-
50 µM neutral lipid solution
-
Varying concentrations of this compound or vehicle control.[10]
-
-
-
Incubation:
-
Seal the plate and incubate at 37°C for 20 hours with shaking (e.g., 55 rpm).[10]
-
-
Detection:
-
Data Analysis:
-
Calculate the percentage inhibition and IC50 value as described in Protocol 1.
-
Data Presentation
The following tables summarize quantitative data for this compound and the reference drug chloroquine from published studies using the beta-hematin formation assay.
Table 1: IC50 Values for this compound in Beta-Hematin Formation Assays
| Assay Mediator | IC50 (µM) | Reference |
| Neutral Lipid Blend | 23.1 | [10] |
| NP-40 | 25.7 | [10] |
Table 2: Comparison of IC50 Values for this compound and Chloroquine
| Compound | Assay Mediator | IC50 (µM) | Reference |
| This compound | Neutral Lipid Blend | 23.1 | [10] |
| Chloroquine | Neutral Lipid Blend | Not explicitly stated in the provided text, but known to inhibit | |
| This compound | NP-40 | 25.7 | [10] |
| Chloroquine | NP-40 | Not explicitly stated in the provided text, but known to inhibit |
Visualizations
Diagram 1: Experimental Workflow of the Beta-Hematin Formation Assay
References
- 1. Identification of β-hematin inhibitors in a high-throughput screening effort reveals scaffolds with in vitro antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medipol.edu.tr [medipol.edu.tr]
- 3. Standardization of the physicochemical parameters to assess in vitro the beta-hematin inhibitory activity of antimalarial drugs. — Nuffield Department of Medicine [ndm.ox.ac.uk]
- 4. frontiersin.org [frontiersin.org]
- 5. Hemozoin and antimalarial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Synthesis, characterization, inhibition of β-hematin formation, lipophilicity, and antimalarial activity of metal-amodiaquine complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Insights into the Role of Heme in the Mechanism of Action of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Lipophilic Mediated Assays for β-Hematin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of In Vitro Inhibition of β-Hematin Formation: A Step Towards a Comprehensive Understanding of the Mechanism of Action of New Arylamino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Amodiaquine Solubility for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to amodiaquine solubility in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What form of this compound is best for my experiments, and what are its basic solubility properties?
A: this compound is available in two common forms: the free base and the dihydrochloride dihydrate salt. For in vitro experiments requiring aqueous dissolution, the This compound dihydrochloride dihydrate salt is highly recommended due to its significantly better solubility in water and polar solvents compared to the free base.
-
This compound (Free Base): This form is a yellow crystalline powder that is practically insoluble in water.[1] It shows limited solubility in organic solvents.
-
This compound Dihydrochloride Dihydrate: This salt form is much more soluble in aqueous solutions and polar organic solvents like DMSO and methanol, making it the preferred choice for preparing stock solutions for cell culture and other in vitro assays.[2][3]
Q2: What are the recommended solvents for preparing a high-concentration this compound stock solution?
A: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of this compound dihydrochloride dihydrate for in vitro use.[2][4] Water and methanol can also be used, though DMSO typically allows for higher concentrations.
-
DMSO: Offers very high solubility and is miscible with a wide range of aqueous media used in cell culture.[5] It's important to use fresh, anhydrous (hygroscopic) DMSO, as absorbed moisture can decrease the solubility of the compound.[4][6]
-
Water: this compound dihydrochloride dihydrate is soluble in water, but to a lesser extent than in DMSO.[2]
-
Methanol: This solvent can be used to dissolve this compound hydrochloride, as demonstrated in protocols for UV spectrophotometry.[7]
For the this compound free base, DMSO, ethanol, and dimethylformamide (DMF) are suitable solvents.[8][9]
Q3: I see a precipitate forming when I dilute my DMSO stock solution into my cell culture medium. What is causing this and how can I prevent it?
A: This is a common issue known as "precipitation upon dilution." It occurs because this compound's solubility is significantly lower in aqueous buffers (like cell culture media) at neutral pH compared to its solubility in a concentrated organic solvent like DMSO.[10] The free base form of the drug, which is less soluble, can precipitate out when the pH increases to physiological levels (pH 6.8 and above).[11]
To prevent precipitation, follow these steps:
-
Check Final Concentration: Ensure your final desired concentration in the culture medium does not exceed this compound's aqueous solubility limit at that specific pH and temperature.
-
Optimize Dilution Technique: Add the stock solution to the medium drop-wise while vortexing or stirring vigorously. This rapid mixing helps to disperse the compound before it has a chance to aggregate and precipitate.
-
Use a Multi-Step Dilution: Perform an intermediate dilution of your DMSO stock in a small volume of media or PBS before adding it to the final, larger volume.
-
Warm the Medium: Pre-warming the cell culture medium to 37°C can sometimes help improve solubility.
-
Prepare Freshly: Make your final working solutions immediately before adding them to your experiment. This compound may be less stable and prone to precipitation in aqueous solutions over time.
Q4: What is the maximum concentration of DMSO that is safe for my cells?
A: While DMSO is a widely used solvent, it can be toxic to cells at higher concentrations. As a general rule, the final concentration of DMSO in your cell culture medium should be kept below 0.5% (v/v) . Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, but the exact tolerance is cell-type dependent. It is critical to include a "vehicle control" in your experiments, which consists of cells treated with the same final concentration of DMSO as your drug-treated samples, to account for any solvent-induced effects.
Q5: How should I prepare and store my this compound stock solutions?
A:
-
Preparation: To ensure sterility for cell culture, a freshly prepared stock solution in DMSO should be passed through a 0.22 µm syringe filter.[12] For compounds that are difficult to dissolve, brief ultrasonication can be beneficial.[2]
-
Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. This compound is stable for at least 4 years when stored as a solid at -20°C.[8]
Troubleshooting Guide
| Issue Encountered | Probable Cause(s) | Recommended Solution(s) |
| Powder Won't Dissolve in Chosen Solvent | 1. Incorrect solvent for the this compound form (e.g., using water for the free base).2. Solvent is not pure (e.g., DMSO has absorbed water).3. Concentration is too high for the solvent's capacity. | 1. Ensure you are using the correct solvent (see tables below). Use this compound dihydrochloride dihydrate for aqueous-based experiments.2. Use fresh, anhydrous grade DMSO.[4]3. Gently warm the solution (to 37°C) and/or use sonication to aid dissolution.[2]4. Re-calculate and prepare a less concentrated stock solution. |
| Precipitate Forms Immediately Upon Dilution | 1. The final concentration in the aqueous medium is above the solubility limit.2. Poor mixing technique during dilution.3. The pH of the final medium is unfavorable for solubility (pH > 6.8).[11] | 1. Lower the final experimental concentration.2. Add the stock solution slowly into the medium while vortexing vigorously.3. Pre-warm the medium to 37°C before adding the stock solution.4. Consider using a formulation with solubilizing agents like cyclodextrins or surfactants for specific applications, though this may impact cellular uptake.[13][14] |
| Solution is Clear Initially but Precipitates Over Time in the Incubator | 1. The compound is not stable in the aqueous medium at 37°C.2. The solution is supersaturated, and precipitation occurs slowly over time. | 1. Prepare working solutions immediately before each experiment.2. For longer-term experiments, consider replacing the medium with freshly prepared this compound solution at regular intervals.[10]3. Reduce the final working concentration to ensure it is well below the solubility limit. |
| Unexpected Cytotoxicity in Vehicle (DMSO) Control Group | 1. The final DMSO concentration is too high for the specific cell line.2. The DMSO has degraded into toxic byproducts. | 1. Reduce the final DMSO concentration to ≤0.1% if possible. Perform a dose-response experiment with DMSO alone to determine the cytotoxic threshold for your cell line.2. Use fresh, high-purity DMSO for your stock solutions. |
Quantitative Data Summary
Table 1: Solubility of this compound (Free Base)
| Solvent | Approximate Solubility | Reference(s) |
| Dimethyl Sulfoxide (DMSO) | ~5 mg/mL | [8][9] |
| Dimethylformamide (DMF) | ~2.5 mg/mL | [8][9] |
| Ethanol | ~2 mg/mL | [8][9] |
| Water | Practically Insoluble | [1] |
Table 2: Solubility of this compound Dihydrochloride Dihydrate
| Solvent | Approximate Solubility | Reference(s) |
| Dimethyl Sulfoxide (DMSO) | 92-100 mg/mL (~198-215 mM) | [2][4] |
| Water | 20-29 mg/mL (~43-62 mM) | [2][4] |
| Methanol | Soluble (exact value not specified) | [3] |
| Ethanol | Insoluble | [4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Dihydrochloride Dihydrate Stock Solution in DMSO
Materials:
-
This compound Dihydrochloride Dihydrate (MW: 464.8 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
0.22 µm sterile syringe filter
Procedure:
-
Accurately weigh out 4.65 mg of this compound dihydrochloride dihydrate powder.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous, sterile DMSO to the tube.
-
Vortex vigorously until the powder is completely dissolved. If needed, place the tube in a sonicator bath for 5-10 minutes to facilitate dissolution.
-
To ensure sterility for cell culture applications, filter the solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: General Protocol for Diluting Stock Solution for Cell Culture
Objective: To prepare a final concentration of 10 µM this compound in a 6-well plate (2 mL of medium per well).
Procedure:
-
Thaw one 10 mM stock solution aliquot at room temperature.
-
Pre-warm your cell culture medium to 37°C.
-
Add 1.998 mL of the pre-warmed medium to each well that will receive the treatment.
-
Add 2 µL of the 10 mM this compound stock solution directly into the medium in each well.
-
Immediately after adding the stock, gently swirl the plate to ensure rapid and thorough mixing. The final DMSO concentration will be 0.1%.
-
For the vehicle control wells, add 2 µL of pure DMSO to 1.998 mL of medium.
-
Place the plate in the incubator.
Visualizations
Experimental Workflow: Preparing this compound Working Solutions
Caption: Workflow for preparing this compound stock and working solutions.
Simplified this compound Signaling Pathways
Caption: Simplified pathways for this compound's antimalarial and anticancer effects.
References
- 1. cdn.who.int [cdn.who.int]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Dihydrochloride 6398-98-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. selleckchem.com [selleckchem.com]
- 7. emergentresearch.org [emergentresearch.org]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Exploring this compound’s Repurposing Potential in Breast Cancer Treatment—Assessment of In-Vitro Efficacy & Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fip.org [fip.org]
- 12. researchgate.net [researchgate.net]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Stabilizing Amodiaquine in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on stabilizing amodiaquine in solution to prevent degradation during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: this compound in solution is primarily susceptible to two main degradation pathways:
-
Hydrolysis: this compound undergoes extensive hydrolysis in acidic, alkaline, and neutral aqueous solutions. This process can occur both in the presence and absence of light.[1][2]
-
Oxidation: The 4-aminophenol group in this compound's structure is susceptible to oxidation, which can be initiated by factors like dissolved oxygen, metal ions, and exposure to light (photo-oxidation).[1] This can lead to the formation of reactive intermediates like quinoneimines.
Q2: What are the main factors that influence the stability of this compound solutions?
A2: The stability of this compound in solution is significantly influenced by:
-
pH: this compound is highly susceptible to degradation across a wide pH range (acidic, neutral, and alkaline).[1][2]
-
Light: Exposure to light, particularly UV radiation, can accelerate the degradation of this compound.[3]
-
Temperature: While some studies suggest this compound is relatively stable under thermal stress, it is generally advisable to store solutions at controlled, cool temperatures to minimize degradation.[2][4][5] There are conflicting reports, with some indicating thermal degradation can occur.[4]
-
Presence of Oxidizing Agents: Contact with oxidizing agents, such as hydrogen peroxide, can lead to significant degradation.[4]
-
Dissolved Oxygen: The presence of dissolved oxygen in the solvent can contribute to oxidative degradation.
Q3: How should I prepare and store this compound stock solutions?
A3: For optimal stability, prepare and store this compound stock solutions as follows:
-
Solvent Selection: this compound is soluble in organic solvents like DMSO, ethanol, and dimethylformamide (DMF). For aqueous experiments, prepare a concentrated stock in an appropriate organic solvent and dilute it into your aqueous buffer immediately before use.
-
pH Control: If working with aqueous solutions, carefully consider the pH. While stable across a range, degradation is a concern. Buffering the solution may be necessary depending on the experimental timeframe.
-
Light Protection: Always protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil.
-
Temperature: Store stock solutions at -20°C or -80°C for long-term storage.[5][6] For short-term use, refrigeration at 2-8°C is recommended.
-
Inert Atmosphere: To minimize oxidation, consider purging the solvent with an inert gas (e.g., nitrogen or argon) before dissolving the this compound.
Q4: Can I use antioxidants to stabilize my this compound solution?
A4: While the co-administration of antioxidants like ascorbic acid (Vitamin C) with this compound has been studied in a therapeutic context, there is limited specific data on their use for stabilizing this compound solutions for in vitro experiments.[7][8][9] Some studies even suggest that ascorbic acid can have a pro-oxidant effect under certain conditions.[8] If you choose to explore the use of antioxidants, it is crucial to perform validation experiments to ensure they do not interfere with your assay and effectively improve stability.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results with this compound. | This compound degradation during the experiment. | Prepare fresh this compound solutions for each experiment. Protect solutions from light and maintain a consistent temperature. Validate the stability of this compound under your specific experimental conditions using an appropriate analytical method like HPLC. |
| Visible color change in the this compound solution (e.g., turning yellow/brown). | Oxidation of the this compound molecule. | Prepare fresh solution. Ensure the solvent is deoxygenated by purging with an inert gas. Store the solution under an inert atmosphere if possible. Minimize headspace in the storage vial. |
| Precipitate forms in the aqueous working solution. | Poor solubility of this compound at the working concentration and pH. | Check the solubility of this compound at the specific pH of your buffer. You may need to adjust the pH or use a co-solvent. Ensure the final concentration does not exceed the solubility limit. |
| Loss of this compound concentration over a short period. | Rapid degradation due to inappropriate storage or handling. | Review your solution preparation and storage procedures. Ensure solutions are protected from light and stored at the correct temperature. Avoid repeated freeze-thaw cycles. |
Data Presentation
Table 1: Summary of this compound Stability Under Different Stress Conditions
| Stress Condition | Observation | Reference(s) |
| Acidic Hydrolysis (e.g., 0.1 N HCl) | Extensive degradation | [1][2] |
| Alkaline Hydrolysis (e.g., 0.1 N NaOH) | Extensive degradation | [1][2] |
| Neutral Hydrolysis (Water) | Significant degradation | [1][2] |
| Oxidative (e.g., 3% H₂O₂) | Conflicting reports: Some studies report stability, while others show degradation. A cautious approach is recommended. | [2][4] |
| Thermal (e.g., 60-80°C) | Conflicting reports: Some studies report stability, while others indicate potential for degradation. | [2][4] |
| Photolytic (UV/Vis light exposure) | Significant degradation | [2][3] |
Table 2: Illustrative Example of this compound Degradation Kinetics at 25°C
Disclaimer: The following data is illustrative and based on general degradation trends. Actual degradation rates will vary depending on the specific experimental conditions.
| pH | Half-life (t½) in hours (approx.) |
| 3.0 | 48 |
| 7.0 | 24 |
| 9.0 | 12 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is a general guideline for performing a forced degradation study to understand the stability of this compound under various stress conditions.
Materials:
-
This compound dihydrochloride
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Methanol (HPLC grade)
-
Phosphate buffer (pH 7.0)
-
HPLC system with UV detector
-
C18 HPLC column
-
pH meter
-
Water bath or oven
-
UV light source
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Acidic Degradation: Mix a portion of the stock solution with 0.1 N HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw an aliquot, neutralize it with NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Alkaline Degradation: Mix a portion of the stock solution with 0.1 N NaOH. Follow the same incubation and sampling procedure as for acidic degradation, neutralizing with HCl before analysis.
-
Oxidative Degradation: Mix a portion of the stock solution with 3% H₂O₂. Keep the mixture at room temperature and take samples at various time points. Dilute with the mobile phase for analysis.
-
Thermal Degradation: Dilute the stock solution in a suitable solvent (e.g., water or buffer) and incubate at an elevated temperature (e.g., 60°C or 80°C) in the dark. Take samples at different time intervals for HPLC analysis.
-
Photolytic Degradation: Expose a solution of this compound to a UV light source (e.g., 254 nm) or natural sunlight for a defined period. Keep a control sample in the dark. Analyze both samples by HPLC.
-
HPLC Analysis: Analyze all samples using a validated HPLC method to quantify the remaining this compound and any degradation products formed. A typical method might use a C18 column with a mobile phase of phosphate buffer and methanol at a specific ratio and a detection wavelength of around 342 nm.
Protocol 2: HPLC Method for Quantification of this compound
This is an example of an HPLC method that can be adapted for the analysis of this compound.
-
Instrument: HPLC with UV-Vis Detector
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: Phosphate buffer (pH 3.0) : Methanol (e.g., 40:60 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 342 nm
-
Column Temperature: 30°C
Procedure:
-
Prepare the mobile phase and degas it.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Prepare a series of standard solutions of this compound of known concentrations to create a calibration curve.
-
Inject the standards and the samples from the degradation study.
-
Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.
Visualizations
Caption: A diagram illustrating the primary degradation pathways of this compound in solution.
Caption: A simplified workflow for conducting a stability study of this compound in solution.
Caption: A decision tree to troubleshoot issues related to this compound solution instability.
References
- 1. High-energy ionizing radiation-induced degradation of this compound in dilute aqueous solution: radical reactions and kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of stress degradation products of this compound dihydrochloride by liquid chromatography with high-resolution mass spectrometry and prediction of their properties by using ADMET Predictor™ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. rjptonline.org [rjptonline.org]
- 5. researchgate.net [researchgate.net]
- 6. High-throughput quantitation method for this compound and desethylthis compound in plasma using supported liquid extraction technology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ascorbic acid co-administration with artemisinin based combination therapies in falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. malariaworld.org [malariaworld.org]
Technical Support Center: Amodiaquine Dosage Optimization in Mouse Models of Malaria
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with amodiaquine (AQ) in mouse models of malaria.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during in vivo experiments with this compound.
Q1: My mice are showing signs of toxicity (e.g., weight loss, lethargy, ruffled fur) after this compound administration. What could be the cause and how can I mitigate it?
A1: this compound-induced toxicity, including hepatotoxicity and agranulocytosis, is a known issue.[1][2][3] Several factors could be contributing to the observed toxicity:
-
Dosage: The administered dose might be too high for the specific mouse strain or model. Intravenous doses higher than 5 mg/kg have been reported as toxic in A/J mice.[4] The oral LD50 in mice is 550 mg/kg, and the intraperitoneal LD50 is 225 mg/kg.[5]
-
Route of Administration: Intravenous administration can lead to more acute toxicity compared to oral gavage.[4]
-
Mouse Strain: Different mouse strains can have varying sensitivities to drug-induced toxicity.
-
Underlying Health Status: The overall health of the mice can influence their susceptibility to adverse drug effects.
Troubleshooting Steps:
-
Review and Adjust Dosage: The standard therapeutic oral dose for this compound in mouse models of malaria is typically 10 mg/kg/day for 3-4 days.[6][7] If you are observing toxicity, consider reducing the dose and performing a dose-ranging study to find the optimal balance between efficacy and safety.
-
Check Route of Administration: For routine efficacy studies, oral gavage is the preferred method of administration.[7] Ensure proper gavage technique to avoid accidental tracheal administration or esophageal injury.[8][9][10]
-
Monitor Animal Health Closely: Regularly monitor the weight and clinical signs of the mice. If significant toxicity is observed, consider humane endpoints.
-
Consider the Active Metabolite: this compound is a prodrug that is metabolized in the liver to its active form, desethylthis compound (DEAQ).[5][11] Factors affecting liver function can alter the pharmacokinetic profile and toxicity of the drug.
Q2: I am not observing the expected antiplasmodial efficacy with this compound in my mouse model. What are the possible reasons?
A2: Suboptimal efficacy of this compound can arise from several experimental variables:
-
Drug Resistance: The Plasmodium strain used may have developed resistance to this compound. Resistance in P. berghei has been associated with mutations in the Pbcrt gene.[12][13] Cross-resistance with chloroquine can also occur.[14][15][16]
-
Inadequate Dosage or Duration: The dose of 10 mg/kg/day for 3-4 days is generally effective.[6][7] A shorter duration or lower dose may not be sufficient to clear the parasitemia.
-
Improper Drug Formulation/Administration: Ensure that the this compound suspension is homogenous and that the full dose is administered correctly via oral gavage.[8][9]
-
Pharmacokinetic Variability: Factors such as age and body weight can influence drug clearance and bioavailability.[17]
Troubleshooting Steps:
-
Verify Parasite Sensitivity: If possible, test the sensitivity of your Plasmodium strain to this compound in vitro or use a known sensitive strain as a positive control.
-
Optimize Dosing Regimen: Ensure you are using the recommended therapeutic dose and duration. The standard 4-Day Suppressive Test (Peter's Test) is a reliable method to evaluate in vivo efficacy.[13]
-
Review Administration Technique: Re-evaluate your oral gavage procedure to ensure accurate and complete dosing.[8][9][10]
-
Consider Combination Therapy: this compound is often used in combination with artesunate (Artesunate-Amodiaquine, ASAQ), which can enhance efficacy and delay the development of resistance.[7][18][19][20]
Q3: How do I choose the appropriate this compound dosage for my specific mouse model and Plasmodium strain?
A3: The optimal dosage of this compound depends on the experimental goals, the mouse strain, and the Plasmodium species and strain being used.
-
For standard efficacy testing against sensitive strains (e.g., P. berghei ANKA): A dose of 10 mg/kg/day administered orally for 4 consecutive days is a well-established starting point.[6][13]
-
For models of drug resistance: Higher doses may be required to observe an effect, but these must be balanced against potential toxicity.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) studies: A range of doses will be necessary to characterize the dose-response relationship.
A pilot dose-finding study is highly recommended to determine the optimal dose for your specific experimental conditions. This typically involves treating infected mice with a range of this compound doses and evaluating both parasite clearance and signs of toxicity.
Data Presentation
Table 1: Recommended this compound Dosages in Mouse Models of Malaria
| Parameter | Dosage | Route of Administration | Duration | Mouse Strain | Plasmodium Species | Reference(s) |
| Standard Therapeutic Dose | 10 mg/kg/day | Oral | 3-4 days | Swiss albino, A/J | P. berghei, P. yoelii | [6][7] |
| Combination Therapy (with Artesunate) | 10 mg/kg/day AQ + 4 mg/kg/day AS | Oral | 3 days | Swiss mice | Not specified | [7] |
| Toxicity Threshold (IV) | > 5 mg/kg | Intravenous | Single dose | A/J mice | Not applicable | [4] |
| LD50 (Oral) | 550 mg/kg | Oral | Single dose | Not specified | Not applicable | [5] |
| LD50 (Intraperitoneal) | 225 mg/kg | Intraperitoneal | Single dose | Not specified | Not applicable | [5] |
Table 2: Efficacy of this compound Against a Resistant P. berghei Strain
| Parameter | Sensitive Strain (ED90) | Resistant Strain (ED90) | Fold Resistance | Reference |
| This compound | 4.29 mg/kg | 19.13 mg/kg | ~4.5 | [13] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound via Oral Gavage
-
Materials:
-
This compound dihydrochloride dihydrate
-
Vehicle (e.g., distilled water, 0.5% methylcellulose)
-
Weighing scale
-
Mortar and pestle (if starting with tablets)
-
Appropriate size gavage needles (e.g., 20-gauge, 1.5-inch for adult mice)[10]
-
Syringes
-
-
Preparation of Dosing Solution:
-
Calculate the total amount of this compound needed based on the number of mice, their average weight, the desired dose (e.g., 10 mg/kg), and the dosing volume (typically 10 mL/kg, not to exceed this).[8][9]
-
Weigh the this compound powder accurately.
-
If using tablets, crush them to a fine powder using a mortar and pestle.
-
Suspend the powder in the chosen vehicle. Ensure the suspension is homogenous by vortexing or stirring thoroughly before each administration.
-
-
Oral Gavage Procedure:
-
Weigh each mouse to calculate the precise volume of the drug suspension to be administered.
-
Restrain the mouse firmly by scruffing the neck and back to immobilize the head and straighten the neck and body.[8][9]
-
Measure the correct length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the last rib; the hub should be at the level of the incisors.[8]
-
Gently insert the gavage needle into the esophagus. Do not force the needle; allow the mouse to swallow it.[8]
-
Slowly administer the calculated volume of the this compound suspension.
-
Carefully withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any signs of distress or injury.[9]
-
Protocol 2: 4-Day Suppressive Test (Peter's Test) for this compound Efficacy
This is a standard method to assess the in vivo antimalarial activity of a compound.[13]
-
Infection:
-
Infect mice (e.g., Swiss albino mice) intraperitoneally with a standard inoculum of Plasmodium berghei (e.g., 1 x 10^7 parasitized erythrocytes).[21]
-
-
Treatment:
-
Randomly divide the infected mice into groups (e.g., vehicle control, positive control with a known antimalarial, and experimental groups receiving different doses of this compound). A minimum of four mice per group is recommended.[13]
-
Begin treatment 2-4 hours post-infection (Day 0).[13]
-
Administer the drug or vehicle orally once daily for four consecutive days (Day 0 to Day 3).[13]
-
-
Monitoring Parasitemia:
-
On Day 4 (approximately 24 hours after the last dose), prepare thin blood smears from the tail vein of each mouse.
-
Stain the smears with Giemsa stain.
-
Determine the percentage of parasitemia by counting the number of parasitized red blood cells out of a total number of red blood cells (e.g., 1000) under a microscope.
-
-
Data Analysis:
-
Calculate the average parasitemia for each group.
-
Determine the percentage of parasite suppression for each this compound dose group using the following formula: % Suppression = [ (Mean Parasitemia of Control - Mean Parasitemia of Treated) / Mean Parasitemia of Control ] * 100
-
The Effective Dose 50 (ED50) and Effective Dose 90 (ED90), the doses that suppress parasitemia by 50% and 90% respectively, can be calculated using appropriate statistical software.[13]
-
Mandatory Visualizations
Caption: Workflow for the 4-Day Suppressive Test.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Exploring an animal model of this compound-induced liver injury in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. In Vivo Activity of Repurposed this compound as a Host-Targeting Therapy for the Treatment of Anthrax - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. Oral this compound, Artesunate and Artesunate this compound Combination Affects Open Field Behaviors and Spatial Memory in Healthy Swiss Mice [scirp.org]
- 8. ouv.vt.edu [ouv.vt.edu]
- 9. iacuc.wsu.edu [iacuc.wsu.edu]
- 10. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. This compound resistance in Plasmodium berghei is associated with PbCRT His95Pro mutation, loss of chloroquine, artemisinin and primaquine sensitivity, and high transcript levels of key transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 14. ajtmh.org [ajtmh.org]
- 15. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound Resistance in Plasmodium falciparum Malaria in Afghanistan Is Associated with the pfcrt SVMNT Allele at Codons 72 to 76 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. researchgate.net [researchgate.net]
- 19. Effect of artesunate and this compound alone and in combination on plasma biochemical parameters in mice - MedCrave online [medcraveonline.com]
- 20. nafdac.gov.ng [nafdac.gov.ng]
- 21. Piperaquine Pharmacodynamics and Parasite Viability in a Murine Malaria Model - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to reduce off-target effects of amodiaquine in cellular assays
Welcome to the technical support center for researchers utilizing amodiaquine (AQ) in cellular assays. This resource provides troubleshooting guides and answers to frequently asked questions to help you understand, identify, and mitigate the off-target effects of this compound, ensuring the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound is a 4-aminoquinoline derivative, structurally similar to chloroquine, used as an antimalarial and anti-inflammatory agent.[1] Its primary antimalarial action involves interfering with the parasite's detoxification process in red blood cells. This compound inhibits heme polymerase, leading to the accumulation of toxic free heme, which disrupts membrane function and kills the parasite.[1][2][3]
Q2: What are the major known off-target effects of this compound in cellular assays?
This compound is known to be a "dirtier" drug than its cousins, chloroquine and hydroxychloroquine, meaning its effects are more spread out across a variety of molecular targets.[4] Key off-target effects reported in cellular assays include:
-
Hepatotoxicity: this compound can cause cytotoxicity in hepatocytes, which is linked to its bioactivation into a reactive quinoneimine metabolite.[5][6]
-
Lysosomal Dysfunction: As a lysosomotropic agent, this compound accumulates in lysosomes, impairing their pH, inactivating proteases like cathepsins, and blocking autophagic flux.[7]
-
Ribosome Biogenesis Stress: It can inhibit rRNA transcription, leading to the degradation of RNA polymerase I and subsequent p53 stabilization, independent of its effects on autophagy.[8]
-
MAPK Pathway Activation: The primary active metabolite, N-desethylthis compound (NADQ), can induce apoptosis by activating MAPK signaling pathways, including JNK, ERK1/2, and p38.[9][10]
-
hERG Channel Inhibition: Like other 4-aminoquinolines, this compound and its analogs can block the hERG potassium channel, which is a critical concern for cardiotoxicity.[11][12]
-
Oxidative Stress: The metabolism of this compound can lead to the formation of reactive oxygen species (ROS), protein carbonylation, and lipid peroxidation.[5]
Q3: How is this compound metabolized, and how do its metabolites contribute to off-target effects?
This compound is rapidly metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C8, to its main active metabolite, N-desethylthis compound (NADQ).[13] Very little of the parent drug remains in circulation.[14] NADQ is responsible for most of the antimalarial activity but also contributes significantly to off-target effects.[13][15]
-
NADQ is slightly more cytotoxic than this compound itself and induces apoptosis through the activation of MAPK signaling pathways.[9][10]
-
Further bioactivation of this compound can produce a quinoneimine metabolite . This reactive species can deplete glutathione (GSH), form protein adducts, and induce oxidative stress, which is a key mechanism behind its hepatotoxicity.[5][6]
Troubleshooting Guide
Issue 1: Unexpectedly high cytotoxicity at low this compound concentrations.
Q: My cells are showing high levels of death even at concentrations where the on-target effect is not expected. What could be the cause and how can I fix it?
A: This is a common issue and can be attributed to several of this compound's off-target mechanisms.
Possible Causes:
-
Bioactivation to Reactive Metabolites: Your cell line may have high expression of metabolic enzymes (like CYP2C8, 1A1, or 3A4) that convert this compound to its more toxic metabolite NADQ or the highly reactive quinoneimine.[9][10] This is particularly relevant in liver-derived cells like HepG2 or primary hepatocytes.[5][9]
-
Oxidative Stress: The quinoneimine metabolite can induce redox cycling, leading to the formation of reactive oxygen species (ROS), protein carbonylation, and lipid peroxidation, causing cellular damage.[5]
-
Lysosomal Impairment: this compound is a lysosomotropic agent that accumulates in lysosomes, disrupting their function.[7] This can lead to a blockade of autophagy, which is critical for cellular homeostasis, and sensitize cells to stress, eventually leading to cell death.
Strategies to Mitigate:
-
Use Antioxidants: Co-incubation with antioxidants like N-acetyl cysteine (NAC) or taurine can reduce oxidative stress and protein carbonylation caused by this compound metabolites.[5]
-
Select Appropriate Cell Lines: If your research is not focused on metabolism, consider using cell lines with lower known cytochrome P450 activity to minimize bioactivation.
-
Optimize Concentration and Incubation Time: Perform a thorough dose-response and time-course experiment to identify a therapeutic window where the on-target effect is observable with minimal cytotoxicity. IC50 values can vary significantly between cell lines (see Table 1).
-
Include Control Compounds: Use chloroquine as a control. It shares the 4-aminoquinoline core but is generally considered less "dirty."[4] Comparing their effects can help distinguish general lysosomotropic effects from those specific to this compound's unique metabolism.
Issue 2: this compound is affecting pathways unrelated to my primary target (e.g., cell cycle, protein synthesis).
Q: I'm observing G1/S phase cell cycle arrest and an increase in p53 protein levels, which is not my pathway of interest. Is this a known off-target effect?
A: Yes, this is a documented off-target effect of this compound that is independent of its better-known role as an autophagy inhibitor.
Mechanism: this compound can induce "ribosome biogenesis stress." It inhibits the transcription of ribosomal RNA (rRNA) by triggering the degradation of RNA Polymerase I (Pol I), the enzyme responsible for rRNA synthesis.[8] This stress response leads to the release of ribosomal proteins RPL5 and RPL11, which bind to and inhibit MDM2, a negative regulator of p53. This results in the stabilization and accumulation of the p53 tumor suppressor protein, which can then induce cell cycle arrest or apoptosis.[8]
Strategies for Deconvolution:
-
Use p53-Null Cell Lines: To confirm if the observed phenotype is p53-dependent, repeat key experiments in a cell line that lacks functional p53 (e.g., HCT116 p53-/- vs. HCT116 parental).
-
Monitor rRNA Synthesis: You can directly measure the impact on ribosome biogenesis by quantifying pre-rRNA levels using qPCR or by using AgNOR staining to visualize nucleolar organizing regions.[8]
-
Compare with Specific Inhibitors: Use a known, specific inhibitor of ribosome biogenesis (e.g., BMH-21) as a positive control to see if it phenocopies the effects of this compound in your assay.[8]
Issue 3: My assay results are inconsistent, especially in long-term experiments.
Q: Why do I see variable results with this compound over longer incubation times (>24 hours)?
A: The long-term effects of this compound are complex due to its accumulation and multiple downstream consequences.
Possible Causes:
-
Autophagy Blockade: this compound's inhibition of lysosomal function leads to a buildup of autophagosomes and cargo proteins like SQSTM1/p62.[7] While this can be therapeutic in some cancer models, the prolonged disruption of this critical recycling pathway can lead to cellular stress and unpredictable outcomes.
-
ATP Depletion: this compound treatment can cause a rapid and significant depletion of cellular ATP.[7] This energy crisis can impact numerous cellular processes, leading to secondary, non-specific effects and cell death, especially under nutrient-poor conditions.
-
Cathepsin Inhibition: this compound strongly inhibits the activity of lysosomal proteases like Cathepsin B, C, and L.[7][16] These enzymes have roles beyond autophagy, including in pathogen entry and apoptosis. Their inhibition can confound results in assays related to these processes.
Strategies for Consistent Results:
-
Conduct Time-Course Analyses: Carefully evaluate your endpoint at multiple time points (e.g., 4, 8, 24, 48 hours) to understand the kinetics of the drug's effect. Early time points may reflect more direct effects, while later ones will be confounded by cytotoxicity and stress responses.
-
Monitor Lysosomal Health and Autophagy: Use tools like LysoTracker staining to monitor lysosomal acidification or an LC3 turnover assay (in the presence and absence of a late-stage inhibitor like bafilomycin A1) to confirm that this compound is indeed blocking autophagic flux in your system.[7]
-
Measure Cellular ATP: Perform an ATP quantification assay to determine if energy depletion is a significant factor at the concentrations and time points you are using.[7]
Data Summary
Table 1: Cytotoxicity of this compound (AQ) and its Metabolite (NADQ) in Various Cell Lines
| Compound | Cell Line | Assay Duration | IC50 Value (µM) | Reference |
| This compound | HepG2 (Human Hepatoma) | 48 h | 17.4 | [9] |
| N-desethylthis compound | HepG2 (Human Hepatoma) | 48 h | 15.0 | [9] |
| This compound | MDA-MB-453 (Human Breast Cancer) | 72 h | 6.48 | [17][18] |
| This compound | 4T1 (Murine Breast Cancer) | 72 h | 10.50 | [17][18] |
| This compound | MDA-MB-231 (Human Breast Cancer) | 72 h | 19.23 | [17][18] |
| This compound | Isolated Rat Hepatocytes | 2 h | ~1000 (LC50) | [5][6] |
Table 2: Off-Target Inhibitory Concentrations of this compound and Related Compounds
| Compound | Target/Assay | System | IC50 Value (µM) | Reference |
| Chloroquine | hERG K+ Channel | HEK293 Cells | 2.5 | [11][12] |
| Mefloquine | hERG K+ Channel | HEK293 Cells | 2.6 | [11][12] |
| Halofantrine | hERG K+ Channel | HEK293 Cells | 0.04 | [11][12] |
| Hydroxychloroquine | hERG K+ Channel | Patch Clamp | 8.6 | [19] |
Note: Direct IC50 values for this compound on hERG or cathepsins were not available in the provided search results, but its 4-aminoquinoline structure implies similar liabilities.
Key Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from methodologies used to assess this compound-induced cytotoxicity.[9]
-
Cell Seeding: Seed cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Drug Treatment: Treat cells with various concentrations of this compound (e.g., 1.56 to 50 µM) or vehicle control (e.g., DMSO) for the desired duration (e.g., 48 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells. Calculate the IC50 value using non-linear regression analysis.
Protocol 2: Fluorimetric Assay for Cathepsin B Activity
This protocol is based on methods used to show this compound inhibits lysosomal proteases.[7]
-
Cell Lysis: After treating cells (e.g., A375 melanoma) with this compound for the desired time, lyse them in a suitable cell lysis buffer.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA protein assay to normalize enzyme activity.
-
Assay Reaction: In a 96-well plate, add 50 µL of cell lysate to 50 µL of Cathepsin B Reaction Buffer.
-
Substrate Addition: Add 2 µL of the Cathepsin B substrate (e.g., a fluorogenic substrate like RR-AFC).
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Reading: Measure the fluorescence using a microplate reader at the appropriate excitation/emission wavelengths (e.g., 400/505 nm for AFC).
-
Data Analysis: Normalize the fluorescence signal to the total protein concentration and express the activity as a percentage of the untreated control.
Protocol 3: Protein Carbonylation Assay
This assay measures oxidative stress by detecting carbonyl groups on proteins, a hallmark of this compound-induced hepatotoxicity.[5]
-
Cell Collection: Treat cells (e.g., isolated hepatocytes) with this compound. Collect an aliquot of the cell suspension (e.g., 0.5 mL, 0.5 x 10⁶ cells).
-
Derivatization: Add an equal volume (0.5 mL) of 0.1% 2,4-dinitrophenyl hydrazine (DNPH) in 2 N HCl. Incubate for 1 hour at room temperature in the dark.
-
Protein Precipitation: Stop the reaction and precipitate total cellular protein by adding 1.0 mL of 20% trichloroacetic acid (TCA).
-
Washing: Pellet the protein by centrifugation. Wash the pellet multiple times with an ethanol/ethyl acetate mixture to remove free DNPH.
-
Solubilization: Resuspend the final protein pellet in a guanidine hydrochloride solution.
-
Absorbance Reading: Measure the absorbance at 370 nm to quantify the amount of DNPH incorporated into the protein carbonyls.
-
Data Analysis: Calculate the carbonyl content using the molar extinction coefficient of DNPH and normalize to the total protein amount.
Visualized Workflows and Pathways
Caption: Troubleshooting workflow for unexpected this compound cytotoxicity.
Caption: Off-target activation of MAPK pathways by the metabolite NADQ.
Caption: this compound-induced ribosome biogenesis stress leading to p53 stabilization.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. qps.com [qps.com]
- 5. This compound-induced toxicity in isolated rat hepatocytes and the cytoprotective effects of taurine and/or N-acetyl cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-induced oxidative stress in a hepatocyte inflammation model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The antimalarial this compound causes autophagic-lysosomal and proliferative blockade sensitizing human melanoma cells to starvation- and chemotherapy-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The antimalarial drug this compound stabilizes p53 through ribosome biogenesis stress, independently of its autophagy-inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apoptosis contributes to the cytotoxicity induced by this compound and its major metabolite N-desethylthis compound in hepatic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apoptosis contributes to the cytotoxicity induced by this compound and its major metabolite N-desethylthis compound in hepatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. les-crises.fr [les-crises.fr]
- 12. Inhibition of hERG K+ currents by antimalarial drugs in stably transfected HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Population Pharmacokinetics of the Antimalarial this compound: a Pooled Analysis To Optimize Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound as a prodrug: importance of metabolite(s) in the antimalarial effect of this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pmxafrica.org [pmxafrica.org]
- 16. researchgate.net [researchgate.net]
- 17. pajols.org [pajols.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Improving the Oral Bioavailability of Amodiaquine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working to improve the bioavailability of amodiaquine in oral formulations.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary factors limiting the oral bioavailability of this compound?
This compound (AQ) is rapidly absorbed from the gastrointestinal tract after oral administration.[1] However, its systemic bioavailability is primarily limited by extensive and rapid first-pass metabolism in the liver.[1][2] The cytochrome P450 enzyme, specifically CYP2C8, converts this compound into its main active metabolite, N-desethylthis compound (DEAQ).[3][4][5] Consequently, the concentration of the parent this compound in the blood is very low.[1] Additionally, this compound hydrochloride exhibits poor flow and compressibility properties, which can present challenges during tablet manufacturing.[6]
Q2: Why is the active metabolite, desethylthis compound (DEAQ), considered more critical than this compound for antimalarial activity?
DEAQ is responsible for most of the observed antimalarial activity.[1] Although this compound is reported to be three times more potent than DEAQ in vitro, its rapid and extensive conversion in the liver results in low plasma concentrations of the parent drug.[1] DEAQ, however, reaches higher concentrations and has a much longer elimination half-life (6-18 days) compared to this compound (approximately 5 hours), making it the primary driver of the therapeutic effect.[3][7] This metabolic pathway effectively makes this compound a prodrug.[8]
Q3: How does food impact the bioavailability of this compound?
The intake of this compound with a high-fat meal significantly increases its bioavailability. In a study with healthy volunteers, administration with a high-fat breakfast resulted in a 22% increase in the maximum concentration (Cmax) and a 59% increase in the total exposure (AUC) of this compound compared to the fasted state.[9][10] The exposure to the active metabolite, DEAQ, also increased.[9] This suggests that administering the drug with fatty food can enhance absorption, but it may also affect safety and tolerability.[9][10]
Q4: What are the main challenges when developing a fixed-dose combination (FDC) of this compound and artesunate?
The primary challenge is the chemical incompatibility between this compound and artesunate (AS).[11][12] Artesunate is highly susceptible to degradation, particularly in the presence of moisture, elevated temperatures, and this compound itself.[13] This incompatibility can lead to a significant loss of artesunate during manufacturing and storage, compromising the efficacy of the combination therapy.[11][13]
Q5: What is a bilayer tablet, and why is it an effective strategy for artesunate-amodiaquine (ASAQ) formulations?
A bilayer tablet is a formulation that contains two different active ingredients in two separate, physically distinct layers within a single tablet. This design was a successful strategy to overcome the incompatibility between artesunate and this compound.[13][14] By physically separating the two drugs, direct contact is prevented, which protects artesunate from degradation caused by this compound and ensures the stability and efficacy of the fixed-dose combination.[11][13]
Section 2: Troubleshooting Guides
Problem: Inconsistent or Failing Dissolution Test Results
Q: My this compound tablets are showing low and highly variable results during in vitro dissolution testing. What are the common causes and how can I troubleshoot this?
A: Failing dissolution tests are a common issue in formulation development. The root cause can often be traced to the method, materials, or equipment. If you encounter out-of-specification (OOS) results, a systematic investigation is crucial.
Troubleshooting Steps:
-
Verify the Dissolution Medium: Incorrect buffer preparation is a frequent source of error.[15] Confirm that the correct reagents and grades were used, calculations for buffer concentration are accurate (especially for hydrated salts), and the final pH of the medium is correct.[16] Also, ensure the drug is chemically stable in the selected medium, as degradation can lead to artificially low results.[15][16]
-
Inspect the Equipment Setup: Mechanical issues can introduce high variability. Check for and minimize vibration, as it can significantly affect dissolution rates.[17] Ensure all equipment parameters (e.g., paddle/basket height, vessel centering, rotation speed, temperature) are correctly set and calibrated according to pharmacopeial standards.
-
Review Analyst Technique: Procedural errors, such as introducing the dosage form while the paddles are still moving or inconsistent sampling times, can cause variability.[16] Ensure that sampling is performed within the specified time window (typically ±2%).
-
Evaluate the Drug Product: If the method and equipment are verified, investigate the product itself. Issues like high tablet hardness, the presence of certain excipients, or changes in the crystal form (polymorphism) of the API can affect the dissolution profile.
Below is a logical workflow for troubleshooting dissolution test failures.
Caption: Workflow for troubleshooting out-of-specification (OOS) dissolution results.
Problem: Instability in Artesunate-Amodiaquine FDC
Q: I am observing significant degradation of artesunate in my ASAQ fixed-dose formulation during stability studies. What formulation strategies can mitigate this?
A: The incompatibility between artesunate and this compound is a well-documented challenge.[11][13] The primary strategy is to prevent direct physical contact between the two APIs.
Recommended Strategies:
-
Bilayer Tablets: This is the most successful and commercially adopted approach.[13] Manufacturing a tablet with two distinct layers physically separates the APIs, ensuring stability.
-
Control of Moisture: Artesunate degradation is accelerated by humidity.[13] Employing manufacturing processes that minimize water content, such as dry granulation or using non-aqueous solvents for wet granulation (though this can be challenging to scale up), is beneficial.[13]
-
Excipient Selection: Ensure that none of the excipients used are contributing to the degradation. Perform comprehensive API-excipient compatibility studies under stress conditions (e.g., elevated temperature and humidity).[6]
-
Protective Packaging: Using high-barrier packaging, such as alu-alu blisters, is critical to protect the final dosage form from moisture ingress during its shelf life.[13]
The diagram below illustrates the logical path from the identified problem to the implemented solution for ASAQ FDCs.
Caption: Logical progression for solving the ASAQ fixed-dose combination (FDC) stability issue.
Section 3: Data Presentation
Table 1: Summary of Pharmacokinetic Parameters for this compound (AQ) and Desethylthis compound (DAQ)
| Parameter | This compound (AQ) | Desethylthis compound (DAQ) | Reference |
| Time to Max. Conc. (Tmax) | ~0.5 - 2.5 hours | ~4 - 12 hours | [7] |
| Elimination Half-life (t½) | ~5 hours | ~9 - 18 days | [7] |
| Apparent Clearance (CL/F) | ~3,410 L/h | - | [18] |
| Apparent Volume of Distribution (V/F) | ~39,200 L | - | [18] |
Data represents typical ranges observed in healthy volunteers and patients. Values can vary based on population and study conditions.
Table 2: Effect of a High-Fat Meal on this compound (AQ) and Desethylthis compound (DSA) Bioavailability
| Parameter | Analyte | Geometric Mean Ratio (Fed/Fasted) | 90% Confidence Interval | Conclusion | Reference |
| Cmax | AQ | 1.22 | 1.07 - 1.39 | Significant Increase | [9] |
| AUC₀-t | AQ | 1.59 | 1.39 - 1.83 | Significant Increase | [9] |
| Cmax | DSA | 1.21 | 1.05 - 1.39 | Significant Increase | [9] |
| AUC₀-t | DSA | 1.13 | 1.04 - 1.24 | Significant Increase | [9] |
A geometric mean ratio > 1 indicates increased absorption in the fed state.
Section 4: Key Experimental Protocols
Protocol 1: In Vitro Dissolution Testing for this compound Tablets
This protocol is based on standard pharmacopeial methods for immediate-release solid oral dosage forms.
-
Apparatus: USP Apparatus 2 (Paddles).
-
Rotation Speed: 75 RPM.
-
Temperature: 37 ± 0.5 °C.
-
Dissolution Media:
-
900 mL of 0.1 N HCl (pH 1.2).
-
900 mL of pH 4.5 acetate buffer.
-
900 mL of pH 6.8 phosphate buffer.
-
-
Procedure:
-
Pre-heat the dissolution media to the specified temperature in the vessels.
-
Place one tablet in each vessel.
-
Start the apparatus immediately.
-
Withdraw samples (e.g., 10 mL) at predetermined time points (e.g., 10, 15, 30, 45, 60 minutes).
-
Immediately filter the samples through a suitable filter (e.g., 0.45 µm PVDF).
-
-
Analysis: Quantify the amount of dissolved this compound in each sample using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[13] The percentage of drug released should meet the specification (e.g., >75% in 45 minutes).[13]
Protocol 2: API-Excipient Compatibility Study
This study is essential to screen for interactions that could compromise the stability of the final product.
-
Materials: this compound HCl API, selected formulation excipients (e.g., binders, disintegrants, lubricants).
-
Procedure:
-
Prepare binary mixtures of the API and each excipient, typically in a 1:1 ratio by weight. Also prepare a sample of the pure API as a control.
-
Place the mixtures in suitable containers (e.g., glass vials).
-
Store the samples under accelerated stability conditions (e.g., 40 °C / 75% Relative Humidity) for a specified period (e.g., 4 weeks).
-
At set time points (e.g., initial, 1, 2, and 4 weeks), visually inspect the samples for any physical changes (e.g., color change, clumping).
-
Analyze the samples by a stability-indicating HPLC method to assay the amount of remaining API and quantify any degradation products.
-
-
Assessment: A significant loss of API or the appearance of major degradation peaks in a binary mixture compared to the pure API control suggests an incompatibility.[6]
Section 5: this compound Metabolism and Bioavailability Pathway
The following diagram illustrates the metabolic pathway of this compound after oral administration, which is fundamental to understanding its bioavailability and therapeutic action.
Caption: Metabolic activation of this compound to its active metabolite, desethylthis compound (DEAQ).
References
- 1. ClinPGx [clinpgx.org]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. extranet.who.int [extranet.who.int]
- 7. Pharmacokinetics and tolerability of artesunate and this compound alone and in combination in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound as a prodrug: importance of metabolite(s) in the antimalarial effect of this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioavailability of a co-formulated combination of this compound and artesunate under fed and fasted conditions. A randomised, open-label crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. dndi.org [dndi.org]
- 13. The initial pharmaceutical development of an artesunate/amodiaquine oral formulation for the treatment of malaria: a public-private partnership - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. dissolutiontech.com [dissolutiontech.com]
- 16. dissolutiontech.com [dissolutiontech.com]
- 17. pharmtech.com [pharmtech.com]
- 18. Population pharmacokinetics and pharmacodynamic considerations of this compound and desethylthis compound in Kenyan adults with uncomplicated malaria receiving artesunate-amodiaquine combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing analytical challenges in amodiaquine metabolite detection
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analytical detection of amodiaquine (AQ) and its primary active metabolite, desethylthis compound (DEAQ).
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound and its metabolites, particularly using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Signal Intensity / Low Sensitivity | 1. Suboptimal Ionization: The chosen ionization technique may not be efficient for AQ and DEAQ. 2. Low Sample Concentration: The concentration of the analytes in the sample may be below the lower limit of quantification (LLOQ). 3. Ion Suppression (Matrix Effect): Co-eluting endogenous components from the biological matrix can interfere with the ionization of the target analytes. 4. Inefficient Sample Extraction: The extraction method may not be effectively recovering the analytes from the matrix. | 1. Optimize Ionization Source: Electrospray ionization (ESI) in positive mode is commonly used. Experiment with source parameters (e.g., capillary voltage, gas flow, temperature). 2. Increase Sample Volume (if possible): For methods like Dried Blood Spot (DBS), using a larger punch or multiple punches can increase the amount of analyte. 3. Improve Sample Cleanup: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) or supported liquid extraction (SLE) to remove interfering matrix components. Use of a stable isotope-labeled internal standard (SIL-IS) can help compensate for matrix effects. 4. Optimize Extraction Protocol: Test different extraction solvents and pH conditions. A mixture of 0.5% formic acid in water:acetonitrile (50:50, v/v) has been shown to be effective for DBS extraction. |
| High Variability in Results / Poor Precision | 1. Inconsistent Sample Preparation: Manual sample preparation steps can introduce variability. 2. Matrix Effects: Variations in the biological matrix between samples can lead to inconsistent ion suppression or enhancement. 3. Analyte Instability: AQ or DEAQ may be degrading during sample collection, storage, or processing. 4. Instrument Instability: Fluctuations in the LC-MS/MS system's performance. | 1. Automate Sample Preparation: Utilize automated liquid handlers for consistent sample processing. 2. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with the analyte can effectively normalize for variations in matrix effects and ionization efficiency. 3. Ensure Proper Sample Handling and Storage: Store samples at appropriate temperatures (-80°C for long-term storage). For DBS, ensure spots are completely dry before storage and use desiccants. 4. Perform System Suitability Tests: Regularly check the performance of the LC-MS/MS system with standard solutions to ensure consistent performance. |
| Peak Tailing or Asymmetry | 1. Poor Chromatographic Conditions: Suboptimal mobile phase composition or pH. 2. Column Degradation: The analytical column may be deteriorating or contaminated. 3. Secondary Interactions: Analyte interaction with active sites on the column or in the system. | 1. Optimize Mobile Phase: Adjust the mobile phase composition and pH. A common mobile phase is a gradient of acetonitrile and an aqueous buffer like ammonium formate with formic acid. 2. Use a Guard Column and/or Wash the Column: A guard column can protect the analytical column. Implement a column wash step in the gradient to remove strongly retained compounds. 3. Use a Different Column Chemistry: A Zorbax SB-CN column has been shown to provide good peak shape for AQ and DEAQ. |
| Carryover | 1. Adsorption of Analytes: AQ and DEAQ may adsorb to surfaces in the autosampler or LC system. 2. Insufficient Needle Wash: The autosampler needle wash may not be effectively removing residual analyte between injections. | 1. Optimize Wash Solution: Use a strong organic solvent in the needle wash. A washout gradient with methanol:acetonitrile can help clean the column between runs. 2. Inject Blank Samples: Injecting blank solvent after high-concentration samples can help identify and mitigate carryover. No significant carryover has been reported in several validated methods. |
Frequently Asked Questions (FAQs)
1. What is the most common analytical technique for the quantification of this compound and desethylthis compound?
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the most widely used and recommended technique. It offers high sensitivity and selectivity, which is crucial for detecting the low concentrations often found in biological samples and for distinguishing the analytes from endogenous interferences.
2. What are "matrix effects" and how can I mitigate them?
Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte by co-eluting compounds from the sample matrix (e.g., plasma, blood). This can lead to inaccurate and imprecise results.
-
Mitigation Strategies:
-
Effective Sample Cleanup: Use techniques like solid-phase extraction (SPE) or supported liquid extraction (SLE) to remove interfering components.
-
Chromatographic Separation: Optimize the LC method to separate the analytes from matrix components.
-
Stable Isotope-Labeled Internal Standards (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS (e.g., AQ-D10 and DEAQ-D5) behaves similarly to the analyte during extraction and ionization, allowing for accurate normalization.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components.
-
3. What are the typical sample preparation methods for AQ and DEAQ analysis?
Common methods include:
-
Protein Precipitation (PPT): A simple and fast method, but it may not provide a sufficiently clean sample for MS/MS detection, potentially leading to significant matrix effects.
-
Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT but can be more labor-intensive.
-
Solid-Phase Extraction (SPE): Provides very clean extracts and is effective at removing interferences.
-
Supported Liquid Extraction (SLE): A high-throughput technique that is easy to automate and provides clean samples.
4. How stable are this compound and its metabolites in biological samples?
-
In Plasma: AQ and DEAQ are stable in plasma at -80°C and -20°C for at least 35 days, at 4°C for 14 days, and at room temperature for 1 day. They can also withstand multiple freeze-thaw cycles.
-
In Whole Blood: Stability is maintained at -86°C and 4°C for 35 days, and at -20°C and 22°C for 7 days.
-
In Dried Blood Spots (DBS): Long-term stability has been demonstrated for up to 10 years when stored at -80°C and for 15 months at room temperature. Proper drying and storage in low humidity with a desiccant are crucial.
5. What are the challenges associated with using Dried Blood Spots (DBS)?
While DBS offers advantages like minimal invasiveness and ease of storage, it presents unique challenges:
-
Hematocrit Effect: The viscosity of blood, which is dependent on the hematocrit level, can affect the spot size and the accuracy of quantification.
-
Homogeneity: Inconsistent distribution of the analyte within the blood spot can lead to variability.
-
Sample Volume: The small sample volume can sometimes lead to lower sensitivity.
6. What are typical Lower Limits of Quantification (LLOQ) for AQ and DEAQ?
LLOQs can vary depending on the method and matrix. Here are some reported values:
-
In Plasma: 1.08 ng/mL for AQ and 1.41 ng/mL for DEAQ.
-
In Dried Blood Spots: 2.03 ng/mL for AQ and 3.13 ng/mL for DEAQ.
-
In Human Plasma (another study): 0.250 ng/mL for AQ and 1.50 ng/mL for DEAQ.
Quantitative Data Summary
The following tables summarize key quantitative parameters from various validated analytical methods for this compound and desethylthis compound.
Table 1: Lower Limits of Quantification (LLOQ) and Calibration Ranges
| Matrix | Analyte | LLOQ (ng/mL) | Calibration Range (ng/mL) | Reference |
| Plasma | This compound | 1.08 | 1.08 - 263 | |
| Desethylthis compound | 1.41 | 1.41 - 610 | ||
| Dried Blood Spot | This compound | 2.03 | 2.03 - 459 | |
| Desethylthis compound | 3.13 | 3.13 - 1570 | ||
| Human Plasma | This compound | 0.250 | 0.250 - 30.0 | |
| Desethylthis compound | 1.50 | 1.50 - 180 |
Table 2: Recovery and Precision Data
| Method | Analyte | Absolute Recovery (%) | Intra-batch Precision (%CV) | Inter-batch Precision (%CV) | Reference |
| SLE in Plasma | This compound | 66 - 76 | < 15.0 | < 15.0 | |
| Desethylthis compound | 66 - 76 | < 15.0 | < 15.0 | ||
| DBS Extraction | This compound | 54 - 68 | < 15.0 | < 15.0 | |
| Desethylthis compound | 54 - 68 | < 15.0 | < 15.0 | ||
| SPE in Plasma | This compound | Not Reported | 1.7 - 8.3 | 1.7 - 8.3 | |
| Desethylthis compound | Not Reported | 1.7 - 8.3 | 1.7 - 8.3 |
Experimental Protocols
Method 1: LC-MS/MS Analysis of AQ and DEAQ in Plasma using Supported Liquid Extraction (SLE)
This method is adapted from a high-throughput protocol.
-
Preparation of Standards and QCs:
-
Prepare stock solutions (1 mg/mL) of AQ, DEAQ, and their stable isotope-labeled internal standards (SIL-IS) in a 50:50 mixture of water and acetonitrile with 1% formic acid. Store at -80°C.
-
Prepare working solutions by diluting the stock solutions in 50:50 water:acetonitrile.
-
Spike blank plasma with working solutions to create calibration standards and quality control (QC) samples.
-
-
Sample Extraction (Automated SLE):
-
Pipette 100 µL of plasma sample (or standard/QC) into a 96-well plate.
-
Add the SIL-IS solution.
-
Load the samples onto a supported liquid extraction (SLE+) plate.
-
Apply a vacuum to draw the sample into the sorbent material.
-
Elute the analytes with an appropriate organic solvent (e.g., methyl tert-butyl ether).
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
LC-MS/MS Conditions:
-
LC Column: Zorbax SB-CN, 50 mm × 4.6 mm, 3.5 µm.
-
Mobile Phase: A gradient of acetonitrile and 20 mM ammonium formate with 1% formic acid (pH ~2.6).
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for AQ, DEAQ, and their respective SIL-IS.
-
Method 2: LC-MS/MS Analysis of AQ and DEAQ in Dried Blood Spots (DBS)
This protocol is based on a validated method for DBS analysis.
-
DBS Sample Preparation:
-
Spot a known volume of blood (e.g., 50 µL) onto filter paper (e.g., Whatman 31 ET Chr).
-
Allow the spots to dry completely at room temperature in a low-humidity environment for at least 2 hours.
-
Store the DBS cards in sealed bags with desiccant at -80°C for long-term storage.
-
-
Extraction from DBS:
-
Punch out a specific diameter disc (e.g., five 3.2 mm punches) from the center of the DBS and place it into a 96-well plate.
-
Add 200 µL of extraction solution (e.g., 0.5% formic acid in 50:50 water:acetonitrile) containing the SIL-IS.
-
Mix/vortex the plate for 10 minutes.
-
Add 200 µL of acetonitrile and mix again for 2 minutes.
-
Centrifuge the plate.
-
Load the supernatant onto a phospholipid removal plate to further clean the sample.
-
Collect the flow-through for injection.
-
-
LC-MS/MS Conditions:
-
LC Column: Zorbax SB-CN, 50 mm × 4.6 mm, 3.5 µm.
-
Mobile Phase: A gradient of acetonitrile and 20 mM ammonium formate with 0.5% formic acid.
-
Mass Spectrometer: As described in Method 1.
-
Detection: As described in Method 1.
-
Visualizations
Caption: Metabolic pathway of this compound to its active metabolite.
Caption: Experimental workflow for Dried Blood Spot (DBS) analysis.
Technical Support Center: Optimizing Amodiaquine Treatment Regimens in Combination Therapies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with amodiaquine (AQ) in combination therapies for malaria treatment.
Frequently Asked Questions (FAQs)
Q1: What are the most common combination therapies with this compound?
This compound is primarily used in combination with other antimalarial drugs to enhance efficacy and curb the development of drug resistance.[1][2][3] The most common combinations include:
-
Artesunate-Amodiaquine (AS-AQ): This is a widely recommended artemisinin-based combination therapy (ACT) for uncomplicated Plasmodium falciparum malaria.[2][4]
-
This compound + Sulfadoxine-Pyrimethamine (AQ+SP): This combination has been used as an alternative to chloroquine in regions with high resistance.[2][5]
Q2: What is the mechanism of action of this compound?
This compound is a 4-aminoquinoline compound, similar to chloroquine.[1][2] Its primary mode of action is the inhibition of hemozoin biocrystallization in the malaria parasite's food vacuole. This leads to the accumulation of toxic free heme, which kills the parasite.[1][6] this compound is metabolized in the liver by the CYP2C8 enzyme to its active metabolite, N-desethylthis compound (DEAQ), which is responsible for most of its antimalarial activity.[1][2]
Q3: What are the known mechanisms of resistance to this compound?
Resistance to this compound is associated with mutations in the Plasmodium falciparum chloroquine resistance transporter (pfcrt) gene, which is also responsible for chloroquine resistance.[7][8] However, this compound may still be effective against some chloroquine-resistant strains.[2][8] Mutations in the P. falciparum multidrug resistance gene 1 (pfmdr1) have also been implicated in modulating this compound susceptibility.[7]
Troubleshooting Guide
Issue 1: High inter-individual variability in drug exposure and treatment outcome.
-
Question: We are observing significant variability in patient response to our this compound combination therapy. What could be the cause?
-
Answer: High inter-individual variability in this compound's pharmacokinetic parameters is a known issue.[1] This can be attributed to several factors:
-
Pharmacogenetics: Polymorphisms in the CYP2C8 gene, the primary enzyme responsible for metabolizing this compound to its active form, DEAQ, can lead to "poor metabolizer" phenotypes.[1][2] This can result in lower treatment efficacy and increased toxicity.[2]
-
Drug-Drug Interactions: Co-administration of other drugs that are inhibitors or inducers of CYP2C8 can alter this compound metabolism. For instance, some antiretroviral drugs like efavirenz are potent CYP2C8 inhibitors and can increase this compound exposure, potentially leading to toxicity.[1]
-
Disease Status: The patient's overall health and the severity of the malaria infection can influence drug absorption and metabolism.[9]
-
Issue 2: Unexpected adverse events observed during clinical trials.
-
Question: Our trial is showing a higher than expected incidence of adverse effects such as nausea, vomiting, or dizziness. How can we mitigate this?
-
Answer: this compound can cause a range of side effects, from mild gastrointestinal discomfort to rare but serious events like hepatotoxicity and agranulocytosis.[2][10] Consider the following:
-
Dosage Optimization: Ensure that the this compound dosage is correctly calculated based on the patient's body weight. Overdosing can increase the risk and severity of adverse events.[11] Studies have shown that even with weight-based dosing, some children may receive doses outside the recommended therapeutic range.[11]
-
Food Intake: The presence of food, particularly a high-fat meal, can increase the absorption of this compound and its active metabolite.[12] While this might enhance efficacy, it could also increase the risk of adverse effects. It is generally recommended that the fixed-dose combination of artesunate-amodiaquine not be administered with a high-fat meal.[12]
-
Patient Monitoring: Closely monitor patients for any signs of adverse reactions. Regular monitoring of liver function may be advisable, especially in patients with pre-existing liver conditions or those on concomitant medications known to affect the liver.[10]
-
Issue 3: Sub-optimal treatment efficacy or suspected resistance.
-
Question: We are seeing treatment failures with an this compound combination therapy in a specific region. How can we investigate this?
-
Answer: Treatment failures can be due to several factors, including drug resistance, sub-optimal drug exposure, or poor patient adherence.
-
In Vitro Susceptibility Testing: Conduct in vitro assays using parasite isolates from the region to determine the IC50 values for this compound and its partner drug. This will help to assess the level of drug sensitivity of the local parasite population.
-
Molecular Profiling: Screen the parasite isolates for known resistance markers in the pfcrt and pfmdr1 genes.[7]
-
Pharmacokinetic Studies: Conduct pharmacokinetic studies in the target population to ensure that the current dosing regimen is achieving adequate therapeutic concentrations of the active metabolites.[13][14] Factors like malnutrition or co-infections can alter drug pharmacokinetics.[9]
-
Data Presentation
Table 1: Efficacy of this compound Combination Therapies in Clinical Trials
| Combination Therapy | Country/Region | Study Population | Day 28 PCR-Corrected Cure Rate | Clinical Failure Rate | Parasitological Failure Rate | Citation(s) |
| AS-AQ | Tanzania | Children (6mo-10yr) | 100% | 0% | Not Reported | [4] |
| AS-AQ | Ivory Coast | Not Specified | >95% | Not Reported | Not Reported | [15] |
| AS-AQ | Chad | Children (6-59mo) | 100% | Not Reported | Not Reported | [16] |
| AQ+SP | Uganda | All ages | Not Reported | 3% | 10% | [5] |
| AQ+SP | Burkina Faso | ≥6 months | Not Reported | Early failure: 5 patients | Recurrent parasitemia (Day 28): 6.2% | [17] |
| This compound (monotherapy) | Uganda | All ages | Not Reported | 7% | 16% | [5] |
| Sulfadoxine-Pyrimethamine (monotherapy) | Uganda | All ages | Not Reported | 10% | 26% | [5] |
Table 2: Common Adverse Effects of this compound
| Adverse Effect Category | Specific Symptoms | Severity | Citation(s) |
| Gastrointestinal | Nausea, vomiting, diarrhea, abdominal pain | Mild to Moderate | [10] |
| Central Nervous System | Headache, dizziness, malaise | Mild | [10] |
| Hematologic | Agranulocytosis, neutropenia, decreased blood cell counts | Rare but Serious | [1][10] |
| Hepatic | Hepatotoxicity, elevated liver enzymes, jaundice | Rare but Serious | [1][10][18] |
| Dermatologic | Skin rash, itching | Mild | [19] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study (WHO Standard Protocol Adaptation)
This protocol is a generalized adaptation for assessing the efficacy of an this compound-based combination therapy.
-
Patient Recruitment: Enroll patients with uncomplicated P. falciparum malaria, confirmed by microscopy. Obtain informed consent.
-
Drug Administration: Administer the this compound combination therapy according to the specified dosing regimen (e.g., weight-based). Directly observe therapy to ensure adherence.
-
Follow-up: Monitor patients on days 1, 2, 3, 7, 14, 21, and 28.
-
Clinical Assessment: At each follow-up, record clinical symptoms, including temperature.
-
Parasitological Assessment: Prepare thick and thin blood smears at each follow-up to determine parasite density.
-
Outcome Classification: Classify treatment outcomes as Early Treatment Failure (ETF), Late Clinical Failure (LCF), Late Parasitological Failure (LPF), or Adequate Clinical and Parasitological Response (ACPR).
-
PCR Correction: For late failures, use PCR to distinguish between recrudescence (true treatment failure) and new infection.
Protocol 2: In Vitro Drug Susceptibility Assay ([3H]-Hypoxanthine Incorporation Assay)
This assay determines the 50% inhibitory concentration (IC50) of this compound against P. falciparum isolates.
-
Parasite Culture: Culture patient-derived or laboratory-adapted P. falciparum isolates in vitro. Synchronize the parasite culture to the ring stage.
-
Drug Preparation: Prepare serial dilutions of this compound and its active metabolite, DEAQ.
-
Drug Exposure: Add the drug dilutions to a 96-well plate containing the parasite culture. Include drug-free control wells.
-
Radiolabeling: After a specified incubation period, add [3H]-hypoxanthine to each well.
-
Harvesting and Scintillation Counting: After further incubation, harvest the parasites and measure the incorporation of [3H]-hypoxanthine using a scintillation counter.
-
Data Analysis: Plot the percentage of growth inhibition against the drug concentration and calculate the IC50 value using a non-linear regression model.
Visualizations
Caption: this compound metabolism and mechanism of action.
Caption: Troubleshooting workflow for sub-optimal treatment outcomes.
References
- 1. ClinPGx [clinpgx.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Combination therapy – a way to forestall artemisinin resistance and optimize uncomplicated malaria treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of artesunate-amodiaquine for treatment of uncomplicated Plasmodium falciparum malaria in mainland Tanzania - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, sulfadoxine/pyrimethamine, and combination therapy for treatment of uncomplicated falciparum malaria in Kampala, Uganda: a randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound resistance in Plasmodium berghei is associated with PbCRT His95Pro mutation, loss of chloroquine, artemisinin and primaquine sensitivity, and high transcript levels of key transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Population Pharmacokinetics of the Antimalarial this compound: a Pooled Analysis To Optimize Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are the side effects of this compound Hydrochloride? [synapse.patsnap.com]
- 11. This compound Dosage and Tolerability for Intermittent Preventive Treatment To Prevent Malaria in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bioavailability of a co-formulated combination of this compound and artesunate under fed and fasted conditions. A randomised, open-label crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pmxafrica.org [pmxafrica.org]
- 14. journals.asm.org [journals.asm.org]
- 15. mdpi.com [mdpi.com]
- 16. Therapeutic efficacy of artesunate-amodiaquine and artemether-lumefantrine for the treatment of uncomplicated falciparum malaria in Chad: clinical and genetic surveillance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
Validation & Comparative
Amodiaquine and Its Active Metabolite Desethylamodiaquine: A Comparative Analysis for Drug Development Professionals
Amodiaquine, a 4-aminoquinoline antimalarial agent, serves as a critical prodrug that is rapidly converted in the body to its principal active metabolite, desethylthis compound. This biotransformation is central to its therapeutic efficacy against Plasmodium falciparum, the deadliest species of malaria parasite. Understanding the distinct yet related profiles of both the parent drug and its metabolite is crucial for researchers, scientists, and drug development professionals in optimizing antimalarial therapies and designing new agents.
This guide provides a comprehensive comparative analysis of this compound and desethylthis compound, focusing on their physicochemical properties, pharmacokinetics, pharmacodynamics, and toxicity. The information is supported by experimental data and methodologies to provide a clear and objective overview for the scientific community.
Physicochemical and Pharmacokinetic Profiles
This compound is rapidly absorbed after oral administration and undergoes extensive first-pass metabolism in the liver, primarily by the cytochrome P450 enzyme CYP2C8, to form desethylthis compound.[1] This rapid conversion results in low plasma concentrations of the parent drug and substantially higher concentrations of the active metabolite.[2] Desethylthis compound is eliminated much more slowly than this compound, with a terminal elimination half-life of approximately 9 to 18 days, compared to a few hours for this compound.[1] Consequently, desethylthis compound is responsible for the majority of the antimalarial activity observed in vivo.[3]
Table 1: Comparative Physicochemical Properties
| Property | This compound | Desethylthis compound |
| Molecular Formula | C20H22ClN3O[2] | C18H18ClN3O[4] |
| Molecular Weight | 355.9 g/mol [2][5] | 327.8 g/mol [4] |
| LogP | 3.7[5] | 2.3[4] |
| Water Solubility | Practically insoluble[2] | - |
| Chemical Structure | 4-[(7-Chloroquinolin-4-yl)amino]-2-(diethylaminomethyl)phenol[5] | 4-[(7-chloroquinolin-4-yl)amino]-2-(ethylaminomethyl)phenol[4] |
Table 2: Comparative Pharmacokinetic Parameters in Humans
| Parameter | This compound | Desethylthis compound |
| Primary Metabolizing Enzyme | CYP2C8[1] | Primarily formed from this compound |
| Terminal Elimination Half-life | ~10 hours[1] | ~9-18 days[1] |
| Apparent Clearance (CL/F) | 3410 L/h | - |
| Apparent Volume of Distribution (V/F) | 39200 L | - |
| Protein Binding | >90%[6] | >90%[6] |
Metabolic Pathway of this compound
The metabolic conversion of this compound is a critical determinant of both its efficacy and its potential for toxicity. The primary pathway involves N-de-ethylation by CYP2C8 to form the active metabolite, desethylthis compound. However, a secondary pathway leads to the formation of a reactive quinoneimine metabolite, which is implicated in the rare but serious adverse effects of this compound, such as agranulocytosis and hepatotoxicity.
Pharmacodynamics and Mechanism of Action
Both this compound and its metabolite, desethylthis compound, exert their antimalarial effect by interfering with the detoxification of heme within the malaria parasite. The parasite digests hemoglobin in its food vacuole, releasing toxic free heme. To protect itself, the parasite polymerizes heme into an inert crystalline substance called hemozoin. This compound and desethylthis compound are thought to inhibit this polymerization process, leading to the accumulation of toxic heme and subsequent parasite death.[7] Additionally, they may inhibit the glutathione-dependent degradation of heme.
References
- 1. journals.asm.org [journals.asm.org]
- 2. cdn.who.int [cdn.who.int]
- 3. med.nyu.edu [med.nyu.edu]
- 4. Desethylthis compound | C18H18ClN3O | CID 122068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C20H22ClN3O | CID 2165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
Unraveling Amodiaquine's Double-Edged Sword: A Guide to Cross-Resistance Mechanisms with Quinolines in Plasmodium falciparum
For researchers, scientists, and drug development professionals, understanding the nuances of antimalarial drug resistance is paramount. This guide provides a comprehensive comparison of amodiaquine's cross-resistance profile with other quinoline antimalarials, supported by experimental data and detailed methodologies. We delve into the molecular mechanisms that govern this phenomenon, offering insights to inform future drug development strategies and resistance monitoring.
This compound (AQ), a 4-aminoquinoline derivative, has long been a critical tool in the global fight against malaria. Often deployed in combination therapies, its efficacy is increasingly threatened by the emergence of drug-resistant Plasmodium falciparum strains. A key concern is the cross-resistance observed between this compound and other quinoline-based drugs, which can compromise multiple treatment regimens. This guide dissects the molecular underpinnings of this shared resistance, focusing on the pivotal roles of the P. falciparum chloroquine resistance transporter (PfCRT) and the multidrug resistance protein 1 (PfMDR1).
The Molecular Basis of Quinolone Cross-Resistance
The primary mechanism of resistance to 4-aminoquinolines, including this compound and the widely used chloroquine (CQ), is linked to mutations in the pfcrt gene.[1][2] These mutations, particularly the K76T substitution, alter the PfCRT protein located on the membrane of the parasite's digestive vacuole.[3] This alteration is believed to enable the transporter to pump the drug out of its site of action, the acidic food vacuole, thereby reducing its effective concentration.
While the K76T mutation is a cornerstone of chloroquine resistance, the landscape of this compound cross-resistance is more complex and involves specific pfcrt haplotypes.[4] For instance, the SVMNT haplotype has been strongly associated with in vitro resistance to desethylthis compound (the active metabolite of this compound), while the CVIET haplotype is also frequently observed in resistant parasites.[5][6]
Further modulating the resistance phenotype are polymorphisms in the pfmdr1 gene.[2][7] The N86Y mutation in pfmdr1, for example, has been shown to decrease sensitivity to this compound, often in concert with pfcrt mutations.[8] Conversely, certain pfmdr1 mutations can sometimes increase susceptibility to other quinolines like mefloquine, highlighting the intricate interplay of these genetic determinants.
Quantitative Analysis of In Vitro Susceptibility
The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and its primary active metabolite, desethylthis compound, against P. falciparum isolates with varying pfcrt and pfmdr1 genotypes. These data, compiled from multiple in vitro studies, quantitatively demonstrate the impact of specific mutations on drug susceptibility.
| Parasite Isolate/Strain | pfcrt Haplotype (codons 72-76) | pfmdr1 Genotype (codon 86) | This compound IC50 (nM) [Geometric Mean (95% CI)] | Desethylthis compound IC50 (nM) [Median (IQR)] | Chloroquine IC50 (nM) [Mean] | Reference(s) |
| Sensitive | CVMNK (Wild-type) | N86 (Wild-type) | 16.32 (13.3-20.04) | 25 | 9.98 | [5][9][10][11] |
| Resistant | CVIET (Mutant) | N86 (Wild-type) | 30.21 (24.39-37.42) | - | - | [9][10] |
| Resistant | CVMNK (Wild-type) | Y86 (Mutant) | - | - | - | [9][10] |
| Double Mutant | CVIET (Mutant) | Y86 (Mutant) | 50.40 (40.17-63.24) | - | - | [9][10] |
| Field Isolates (Nigeria) | Mixed | Mixed | 20.48 (16.53-25.36) | - | - | [9][10] |
| Field Isolates (Cambodia) | Mixed | Mixed | - | 174.5 (90.7–213.1) | - | [4] |
| Field Isolates (Thailand) | Resistant | - | 18.2 | 67.5 | 313 | [11] |
| Reference Strain 3D7 | - | - | 8 | 25 | - | [5] |
| Reference Strain V1/S | - | - | 15 | 97 | - | [5] |
| Reference Strain 7G8 (AQ-R) | - | - | - | - | - | [12] |
| Field Isolates (Senegal) | Mixed | Mixed | 12.0 (10.0-14.0) | - | - | [13] |
Note: IC50 values can vary between studies due to differences in assay methodology and parasite strains. The data presented here is for comparative purposes.
Experimental Protocols for Drug Susceptibility Testing
Accurate determination of antimalarial drug susceptibility is crucial for resistance monitoring and drug discovery. The following is a detailed protocol for the widely used [3H]-hypoxanthine uptake inhibition assay.
[3H]-Hypoxanthine Uptake Inhibition Assay
This method assesses parasite viability by measuring the incorporation of radiolabeled hypoxanthine, a crucial precursor for parasite nucleic acid synthesis.
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Complete parasite culture medium (e.g., RPMI-1640 with Albumax or human serum), hypoxanthine-free for the assay
-
Antimalarial drugs (this compound, chloroquine, etc.) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well microtiter plates
-
[3H]-hypoxanthine
-
Cell harvester
-
Scintillation fluid
-
Liquid scintillation counter
-
Gas mixture (5% CO2, 5% O2, 90% N2)
-
37°C incubator
Procedure:
-
Drug Plate Preparation: Serially dilute the antimalarial drugs in complete medium in a 96-well plate to achieve a range of final concentrations. Include drug-free control wells.
-
Parasite Suspension: Prepare a parasite suspension with 0.5% parasitemia and 2% hematocrit in hypoxanthine-free complete medium.
-
Incubation: Add 200 µL of the parasite suspension to each well of the drug-coated plate. Incubate the plates for 24 hours at 37°C in a controlled gas environment.[3]
-
Radiolabeling: After the initial incubation, add 25 µL of [3H]-hypoxanthine solution (e.g., 0.5 µCi per well) to each well.
-
Second Incubation: Incubate the plates for an additional 18-24 hours under the same conditions to allow for the uptake of the radiolabel by viable parasites.[3][14]
-
Harvesting: Lyse the red blood cells by freezing and thawing the plates. Harvest the contents of each well onto a filter mat using a cell harvester.
-
Scintillation Counting: Place the filter mat in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: The level of radioactivity is proportional to parasite growth. Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of growth inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Mechanisms and Workflows
To further clarify the complex processes involved, the following diagrams have been generated using Graphviz.
Caption: Mechanism of this compound cross-resistance in P. falciparum.
Caption: Workflow of the [3H]-hypoxanthine uptake inhibition assay.
Conclusion and Future Perspectives
The cross-resistance between this compound and other quinolines is a significant challenge in malaria control. The molecular mechanisms, primarily driven by mutations in pfcrt and modulated by pfmdr1, are now better understood, allowing for more targeted surveillance of resistance markers. The quantitative data from in vitro assays provide a crucial tool for assessing the extent of this resistance and for screening new compounds that may evade these mechanisms.
For drug development professionals, a deep understanding of these resistance pathways is essential for designing novel antimalarials with different modes of action or those that are less susceptible to efflux by mutated transporters. For researchers and public health officials, continued monitoring of pfcrt and pfmdr1 genotypes in clinical isolates is vital for informing treatment guidelines and preventing the spread of multidrug-resistant malaria. The experimental protocols detailed here provide a standardized framework for such surveillance efforts. By integrating molecular and phenotypic data, the scientific community can stay one step ahead in the ongoing battle against this devastating disease.
References
- 1. iddo.org [iddo.org]
- 2. A Plasmodium falciparum screening assay for anti-gametocyte drugs based on parasite lactate dehydrogenase detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug susceptibility testing methods of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. This compound Resistance in Plasmodium falciparum Malaria in Afghanistan Is Associated with the pfcrt SVMNT Allele at Codons 72 to 76 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.box [2024.sci-hub.box]
- 8. iddo.org [iddo.org]
- 9. In vitro this compound Resistance and its Association with Mutations in pfcrt and pfmdr1 genes of Plasmodium falciparum isolates from Nigeria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro this compound resistance and its association with mutations in pfcrt and pfmdr1 genes of Plasmodium falciparum isolates from Nigeria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ajtmh.org [ajtmh.org]
- 12. Cross-resistance of the chloroquine-derivative AQ-13 with this compound in Cambodian Plasmodium falciparum isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In-vitro activity of pyronaridine and this compound against African isolates (Senegal) of Plasmodium falciparum in comparison with standard antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. vp-sci.com [vp-sci.com]
A Head-to-Head Comparison of Amodiaquine and Artemether-Lumefantrine in the Treatment of Uncomplicated Malaria
For Researchers, Scientists, and Drug Development Professionals
The global effort to combat malaria relies heavily on the efficacy of artemisinin-based combination therapies (ACTs). Among the most widely deployed of these are artesunate-amodiaquine (AS-AQ) and artemether-lumefantrine (AL). This guide provides an objective, data-driven comparison of these two first-line treatments for uncomplicated Plasmodium falciparum malaria, focusing on their performance, mechanisms of action, and the experimental frameworks used for their evaluation.
Mechanism of Action
Both amodiaquine and artemether-lumefantrine target the erythrocytic stages of the Plasmodium parasite, but through distinct and complementary mechanisms.
This compound , a 4-aminoquinoline compound similar to chloroquine, is rapidly metabolized in the liver to its primary active metabolite, desethylthis compound (DEAQ)[1][2]. The primary mechanism of action for this compound and DEAQ involves the inhibition of hemozoin formation[1][3]. During its intra-erythrocytic development, the parasite digests host hemoglobin, releasing toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin. This compound is thought to bind to free heme, preventing its polymerization and leading to an accumulation of the toxic heme, which ultimately kills the parasite[1][3][4]. Additionally, this compound may generate reactive oxygen species (ROS), inducing oxidative stress, and interfere with the parasite's nucleic acid synthesis[1].
Artemether-lumefantrine is a combination of a fast-acting artemisinin derivative (artemether) and a longer-acting partner drug (lumefantrine). Artemether and its active metabolite, dihydroartemisinin (DHA), are characterized by an endoperoxide bridge that is crucial for their antimalarial activity[5]. It is believed that the interaction of this bridge with heme or ferrous ions within the parasite's acidic food vacuole generates cytotoxic radical species[5]. This leads to rapid parasite clearance[6]. Lumefantrine, on the other hand, has a slower onset but a longer duration of action. Its mechanism is also thought to involve the inhibition of heme detoxification by preventing the formation of β-hematin (hemozoin), and it may also interfere with the parasite's nucleic acid and protein synthesis[4][6][7]. The combination of a rapid but short-acting drug with a slower but longer-acting one provides a synergistic effect, with artemether rapidly reducing the parasite biomass and lumefantrine clearing the residual parasites[6][7].
Head-to-Head Clinical Performance
Numerous clinical trials have directly compared the efficacy and safety of artesunate-amodiaquine and artemether-lumefantrine. The results often vary based on the geographic location and local parasite resistance patterns.
Efficacy Data
The primary endpoint in most efficacy trials is the Adequate Clinical and Parasitological Response (ACPR), typically assessed at Day 28 or Day 42 post-treatment. PCR correction is used to distinguish between recrudescence (treatment failure) and new infections.
| Parameter | Artesunate-Amodiaquine (AS-AQ) | Artemether-Lumefantrine (AL) | Study Population/Region | Citation |
| Day 28 PCR-Corrected ACPR | 99.3% | 99.3% | Côte d'Ivoire | [8] |
| Day 28 PCR-Corrected ACPR | 100% | 96.4% | Ngaoundere, Cameroon | [9] |
| Day 28 PCR-Corrected ACPR | 100% | 96.0% (Crude ACPR) | Madagascar (Children) | [10] |
| Day 28 PCR-Corrected ACPR | 84.1% (Unsupervised) | 77.8% (Unsupervised) | Nanoro, Burkina Faso | [11] |
| Day 28 Uncorrected ACPR | 97.0% | 85.2% | Burkina Faso | [12] |
| Risk of Recurrent Parasitemia (Day 28) | 28.6% | 44.6% | Uganda (Children) | [13] |
| Risk of Recrudescence (Day 28) | 0% | 2.5% | Uganda (Children) | [13] |
| Fever Clearance Time (Median) | Significantly shorter (p=0.002) | - | Colombian Pacific region | [14] |
| Parasite Clearance Time ≤ 48 hours | ~78% | ~81% (p=0.496) | Côte d'Ivoire | [8] |
Safety and Tolerability
Both AS-AQ and AL are generally well-tolerated[8][9]. Adverse events reported are often similar to the symptoms of malaria itself, such as fever, headache, and gastrointestinal issues[9][11].
| Adverse Event Profile | Artesunate-Amodiaquine (AS-AQ) | Artemether-Lumefantrine (AL) | Study Population/Region | Citation |
| General Tolerability | Well tolerated | Well tolerated | Côte d'Ivoire, Cameroon | [8][9] |
| Common Adverse Events | Fever, cough, diarrhea, vomiting, abdominal pain, anorexia | Fever, cough, diarrhea, rhinitis, anemia, abdominal pain | Nanoro, Burkina Faso | [11] |
| Abdominal Pain (Post-treatment) | 1.0% | 13.3% (p<0.001) | Colombian Pacific region | [14] |
| Serious Adverse Events | Uncommon (1.7%) | Uncommon (1.0%) | Uganda (Children) | [13] |
| Laboratory Abnormalities (e.g., neutropenia) | Common, but similar between groups | Common, but similar between groups | Ngaoundere, Cameroon | [9] |
Pharmacokinetic Profiles
The pharmacokinetic properties of these drugs are critical to their efficacy, particularly the half-life of the partner drugs which influences the period of post-treatment prophylaxis.
| Pharmacokinetic Parameter | This compound (AQ) / Desethylthis compound (DEAQ) | Artemether (AR) / Dihydroartemisinin (DHA) | Lumefantrine (LR) | Study Population | Citation |
| Active Component | DEAQ | DHA | Lumefantrine | - | [2][5] |
| Time to Cmax (DEAQ) | - | - | - | - | |
| Cmax (Geometric Mean) | AQ: 5.2 ng/ml; DEAQ: 235 ng/ml | DHA: 119 ng/ml (with AS) | 6,757 ng/ml | Ugandan Children | [15][16] |
| AUC₀-∞ (Geometric Mean) | AQ: 39.3 ng·h/ml; DEAQ: 148 µg·h/ml | DHA: 382 ng·h/ml (with AS) | 210 µg·h/ml | Ugandan Children | [15][16] |
| Elimination Half-life | Long (DEAQ) | Short (AR/DHA) | Long (33.6 hours in children) | General/Children | [1][6][15] |
| Food Effect | - | Food enhances absorption | Food enhances absorption | General | [6][17] |
Drug Resistance Mechanisms
The sustained efficacy of ACTs is threatened by the emergence of parasite resistance. Resistance to both this compound and the components of AL has been linked to specific genetic mutations in the parasite.
-
This compound Resistance : Resistance to this compound, like chloroquine, is strongly associated with mutations in the Plasmodium falciparum chloroquine resistance transporter (pfcrt) gene[1][18]. Mutations in the multidrug resistance gene (pfmdr1) can also modulate susceptibility[1][18]. The use of AS-AQ has been shown to select for mutant pfcrt and pfmdr1 alleles[13].
-
Artemether-Lumefantrine Resistance : Partial resistance to artemisinins is characterized by delayed parasite clearance and is linked to mutations in the pfkelch13 gene[19]. While a specific gene for high-level lumefantrine resistance has not been definitively identified, mutations in pfmdr1 have been associated with decreased sensitivity[20]. Conversely, treatment with AL tends to select for wild-type pfcrt and pfmdr1 alleles[13].
Experimental Protocols
The evaluation of antimalarial drug efficacy and safety follows standardized protocols, most notably those developed by the World Health Organization (WHO).
Standard WHO Protocol for Therapeutic Efficacy Studies
A typical randomized, controlled clinical trial comparing AS-AQ and AL involves the following key steps:
-
Patient Recruitment : Patients, often children under a certain age (e.g., 5 or 14 years), with uncomplicated P. falciparum malaria confirmed by microscopy are enrolled. Inclusion criteria typically include fever or a history of fever and a parasite density within a specified range.
-
Randomization : Enrolled patients are randomly assigned to receive either a standard 3-day course of AS-AQ or AL. The treatment is often administered under direct observation for the first dose.
-
Follow-up : Patients are followed for a period of 28 or 42 days. Clinical and parasitological assessments are performed on scheduled days (e.g., Days 0, 1, 2, 3, 7, 14, 21, 28).
-
Efficacy Endpoints :
-
Primary Endpoint : The main outcome is the PCR-corrected ACPR at Day 28. This involves classifying treatment outcomes as Early Treatment Failure (ETF), Late Clinical Failure (LCF), Late Parasitological Failure (LPF), or ACPR.
-
Secondary Endpoints : These include parasite and fever clearance times, gametocyte carriage, and changes in hemoglobin levels[13][21].
-
-
Safety Assessment : Adverse events are monitored and recorded at each follow-up visit. Laboratory tests (e.g., hematology, liver function) may be conducted at baseline and at the end of the follow-up period.
-
Molecular Analysis : Blood samples collected on Day 0 are used for molecular genotyping to confirm the Plasmodium species and to analyze resistance markers (pfcrt, pfmdr1, pfkelch13). Samples from patients with recurrent parasitemia are genotyped to distinguish recrudescence from new infections.
Conclusion
Both artesunate-amodiaquine and artemether-lumefantrine are highly effective and generally safe treatments for uncomplicated P. falciparum malaria. Efficacy rates for both ACTs are consistently high in many regions, although local and regional variations in parasite susceptibility can lead to differences in performance. For instance, some studies in East Africa have shown AS-AQ to have a lower risk of recurrent parasitemia compared to AL, potentially due to shifting parasite genetics in response to drug pressure[13]. The choice between these two leading ACTs should be guided by up-to-date local surveillance data on therapeutic efficacy, tolerability, and the prevalence of molecular markers of resistance. Continuous monitoring and the development of new combination therapies remain critical to stay ahead of the evolving challenge of antimalarial drug resistance.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. ClinPGx [clinpgx.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Lumefantrine? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. droracle.ai [droracle.ai]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Efficacy and Safety of Artesunate-Amodiaquine versus Artemether-Lumefantrine in the Treatment of Uncomplicated Plasmodium falciparum Malaria in Sentinel Sites across Côte d'Ivoire - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound-Artesunate versus Artemether-Lumefantrine against Uncomplicated Malaria in Children Less Than 14 Years in Ngaoundere, North Cameroon: Efficacy, Safety, and Baseline Drug Resistant Mutations in pfcrt, pfmdr1, and pfdhfr Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic efficacy and safety of artesunate + this compound and artemether + lumefantrine in treating uncomplicated Plasmodium falciparum malaria in children on the rainy south-east coast of Madagascar | Parasite [parasite-journal.org]
- 11. Effectiveness and safety of artemether–lumefantrine versus artesunate–this compound for unsupervised treatment of uncomplicated falciparum malaria in patients of all age groups in Nanoro, Burkina Faso: a randomized open label trial | springermedizin.de [springermedizin.de]
- 12. Efficacy of artemether-lumefantrine and artesunate-amodiaquine as first line therapy of uncomplicated malaria in Burkina Faso, 11 years after policy change - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Artesunate/Amodiaquine Versus Artemether/Lumefantrine for the Treatment of Uncomplicated Malaria in Uganda: A Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Artesunate + this compound versus artemether-lumefantrine for the treatment of uncomplicated Plasmodium falciparum malaria in the Colombian Pacific region: a noninferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. Pharmacokinetics of artemether-lumefantrine and artesunate-amodiaquine in children in Kampala, Uganda - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Coartem (artemether-lumefantrine) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 18. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Malaria: Artemisinin partial resistance [who.int]
- 20. Out of Africa: Increasing reports of artemether-lumefantrine treatment failures of uncomplicated Plasmodium falciparum infection - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Safety Operating Guide
Amodiaquine Disposal: A Comprehensive Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of amodiaquine is a critical component of laboratory safety and chemical management. Researchers, scientists, and drug development professionals handling this antimalarial compound must adhere to established protocols to mitigate risks to personnel and the environment. This guide provides essential, step-by-step procedures for the proper disposal of this compound and related waste materials.
I. This compound Waste Characterization
Table 1: this compound Hazard Profile and Disposal Considerations
| Characteristic | Description | Disposal Implication |
| Chemical Class | 4-aminoquinoline | Treat as a chemical waste. |
| Physical Form | Typically a solid (powder) | Requires careful handling to avoid dust formation.[3] |
| Known Hazards | Potential for liver problems and low blood cell levels with prolonged use.[4][5][6] | Wear appropriate Personal Protective Equipment (PPE) during handling and disposal. |
| Combustion Products | May produce carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas in a fire.[3] | Avoid incineration unless conducted in a licensed hazardous waste facility. |
| Solubility | Soluble in water. | Do not dispose of down the drain. |
II. Step-by-Step Disposal Procedures
The following procedures provide a general framework for the disposal of this compound waste in a laboratory setting. It is crucial to consult and adhere to your institution's specific hazardous waste management guidelines and local regulations.
A. Unused or Expired this compound (Pure Compound)
-
Do Not Dispose Down the Drain: this compound is water-soluble and should not be disposed of in sinks or drains.
-
Segregate as Chemical Waste: Treat all pure this compound, whether expired or unused, as chemical waste.
-
Package for Disposal:
-
Place the this compound in its original container if possible, or in a clearly labeled, sealed, and compatible waste container.
-
The label should include "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
-
Arrange for Pickup: Contact your institution's EHS or hazardous waste management provider to arrange for the collection and disposal of the chemical waste.
B. Contaminated Materials (e.g., Gloves, Weighing Boats, Paper Towels)
-
Segregate Contaminated Waste: All disposable items that have come into direct contact with this compound (e.g., gloves, bench paper, weighing boats, pipette tips) should be considered contaminated waste.
-
Package for Disposal:
-
Place these materials in a designated, labeled hazardous waste bag or container. The container should be robust and sealable.
-
Ensure the container is clearly marked as "Hazardous Waste" and indicates the nature of the contaminant (e.g., "this compound Contaminated Debris").
-
-
Arrange for Pickup: Dispose of this container through your institution's hazardous waste management stream.
C. This compound Solutions
-
Do Not Dispose Down the Drain: Aqueous or solvent-based solutions of this compound must not be poured down the sink.
-
Collect in a Waste Container:
-
Collect all this compound solutions in a designated, compatible, and leak-proof hazardous waste container.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical names of the contents (including solvents), and their approximate concentrations.
-
-
Arrange for Pickup: Store the container in a designated satellite accumulation area until it is collected by your institution's hazardous waste management service.
III. Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Waste Disposal Decision Workflow.
IV. General Guidance for Pharmaceutical Waste Disposal
For laboratories that may not have a dedicated hazardous waste program for chemical waste, the following general guidelines from the U.S. Food and Drug Administration (FDA) and Environmental Protection Agency (EPA) for the disposal of non-flush list medicines can be considered as a last resort, but it is not the preferred method for a laboratory setting.[2][7]
-
Do Not Flush: Unless explicitly stated on the medication's packaging, do not flush this compound down the toilet.[2][8]
-
Mix with an Undesirable Substance: Mix the this compound (do not crush tablets or capsules) with an unpalatable substance such as dirt, cat litter, or used coffee grounds.[2][7]
-
Seal in a Container: Place the mixture in a sealed plastic bag or other container to prevent leakage.[2][7]
-
Dispose of in Household Trash: Throw the sealed container in the household trash.[7]
-
Remove Personal Information: Scratch out all personal information on prescription labels of empty containers before disposing of them.[7]
Disclaimer: The information provided is intended as a general guide. Always prioritize your institution's specific protocols and local, state, and federal regulations for hazardous waste disposal. When in doubt, contact your institution's Environmental Health and Safety department.
References
- 1. This compound | C20H22ClN3O | CID 2165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. fishersci.com [fishersci.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Biological and haematological safety profile of oral this compound and chloroquine in healthy volunteers with or without Plasmodium falciparum infection in northeast Tanzania - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CAS 69-44-3: this compound hydrochloride | CymitQuimica [cymitquimica.com]
- 7. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 8. How to Dispose of Unused Medicine Responsibly to Protect the Environment | Pfizer [pfizer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
